4-Tert-butyl-1-methyl-2-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZKMAFMMNKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449621 | |
| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62559-08-4 | |
| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Tert-butyl-1-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-tert-butyl-1-methyl-2-nitrobenzene, a substituted nitroaromatic compound of interest in various chemical and pharmaceutical research areas. This document collates available data on its physicochemical characteristics, synthesis, reactivity, and safety profile, presenting it in a structured format to support research and development activities.
Core Chemical Properties
This compound, with the CAS number 62559-08-4, is a nitroaromatic hydrocarbon. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Boiling Point | 140 °C | [1] |
| Density | 1.0514 g/cm³ (at 21 °C) | [1] |
| Melting Point | Not available | |
| Solubility | As a moderately polar compound, it is expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents. Specific quantitative data is not readily available. | [2] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the nitration of 4-tert-butyltoluene. This reaction typically utilizes a mixture of nitric acid and sulfuric acid as the nitrating agent.[3]
Synthesis Workflow:
References
An In-depth Technical Guide to 4-Tert-butyl-1-methyl-2-nitrobenzene: Molecular Weight and Formula
This technical guide provides essential information regarding the molecular weight and chemical formula of 4-tert-butyl-1-methyl-2-nitrobenzene, a compound of interest to researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental properties of a chemical compound are its molecular formula and molecular weight. The molecular formula specifies the number of atoms of each element in one molecule of the substance. The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.
For this compound, the molecular formula is C11H15NO2.[1][2][3] This indicates that each molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Based on this composition, the molecular weight of the compound is 193.24 g/mol .[1][2]
Data Presentation
The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.
| Property | Value |
| Molecular Formula | C11H15NO2[1][2][3] |
| Molecular Weight | 193.24 g/mol [1][2] |
| CAS Number | 62559-08-4[1][2] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical's name, its molecular formula, and its calculated molecular weight.
Caption: Logical flow from chemical name to molecular formula and weight.
References
Spectroscopic Analysis of 4-Tert-butyl-1-methyl-2-nitrobenzene: A Technical Guide
Introduction
4-tert-butyl-1-methyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₂. As an interesting scaffold in organic synthesis, understanding its structural features through spectroscopic analysis is crucial for researchers in chemical synthesis and drug development. This technical guide provides a summary of the predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data to aid researchers in its identification and characterization. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.68 | d | 1H | Ar-H |
| 7.45 | dd | 1H | Ar-H |
| 7.25 | d | 1H | Ar-H |
| 2.45 | s | 3H | -CH₃ |
| 1.33 | s | 9H | -C(CH₃)₃ |
Predicted using online NMR prediction tools.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 151.2 | Ar-C (quaternary) |
| 147.8 | Ar-C (quaternary) |
| 135.5 | Ar-C (quaternary) |
| 131.0 | Ar-CH |
| 128.5 | Ar-CH |
| 125.0 | Ar-CH |
| 34.8 | -C(CH₃)₃ (quaternary) |
| 31.2 | -C(CH₃)₃ (methyl) |
| 20.5 | -CH₃ |
Predicted using online NMR prediction tools.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2870 | Strong | C-H stretch (aliphatic) |
| 1525 | Strong | N-O asymmetric stretch (nitro group) |
| 1350 | Strong | N-O symmetric stretch (nitro group) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |
| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |
Predicted based on characteristic functional group frequencies.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 193 | 40 | [M]⁺ (Molecular Ion) |
| 178 | 100 | [M - CH₃]⁺ |
| 132 | 30 | [M - NO₂ - H]⁺ |
| 117 | 50 | [M - NO₂ - CH₃]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | 60 | [C₄H₉]⁺ (tert-butyl cation) |
Predicted based on common fragmentation patterns of nitroaromatic and alkylbenzene compounds.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-mixed in the solvent).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
A standard single-pulse experiment is used.
-
Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.
-
A relaxation delay of 2-5 seconds is commonly used.
-
The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition (Fourier Transform Infrared - FTIR):
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column like DB-5ms) with an appropriate temperature program.
2. Ionization (Electron Ionization - EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.
Physical properties of 4-Tert-butyl-1-methyl-2-nitrobenzene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for 4-tert-butyl-1-methyl-2-nitrobenzene (CAS Number: 62559-08-4), also known as 2-nitro-4-tert-butyltoluene. The information presented is based on a survey of publicly accessible chemical databases and supplier information.
Compound Identification:
-
IUPAC Name: 4-(tert-butyl)-1-methyl-2-nitrobenzene
-
Molecular Formula: C₁₁H₁₅NO₂
-
Molecular Weight: 193.24 g/mol
-
CAS Number: 62559-08-4
Physical Properties
An extensive search of scientific literature and chemical databases reveals a lack of experimentally determined and verified data for the melting and boiling points of this compound. The available data is sparse and originates primarily from chemical supplier catalogs, which may not have undergone rigorous peer review.
Data Presentation
The table below summarizes the available quantitative data. It is critical to note the absence of a reported melting point and the incomplete nature of the boiling point data.
| Physical Property | Value | Source / Comments |
| Melting Point | Data Not Available | No experimentally determined value was found in the surveyed literature or databases. |
| Boiling Point | 140 °C | Sourced from a commercial supplier[1]. Crucially, the pressure at which this boiling point was measured is not specified. This value should be treated as an estimate pending experimental verification under controlled conditions. |
| Density | 1.0514 g/cm³ (at 21 °C) | Sourced from a commercial supplier[1]. |
Experimental Protocols
Detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the public domain. Standard laboratory methodologies for these determinations would include:
-
Melting Point Determination: Typically performed using a capillary melting point apparatus (e.g., a Thiele tube or a digital melting point device). A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The melting range is observed from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
-
Boiling Point Determination: For milligram-scale quantities, the boiling point can be determined using a Siwoloboff apparatus or by micro-distillation. For larger quantities, standard distillation is used. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, recorded by a thermometer placed in the vapor phase during distillation. Accurate reporting requires the simultaneous measurement and reporting of the atmospheric pressure.
Due to the lack of published data, any research involving this compound would necessitate the experimental determination of these fundamental physical properties.
Logical Relationship Visualization
The following diagram illustrates the direct relationship between the chemical entity, this compound, and its core physical properties that are the subject of this guide.
References
Solubility Profile of 4-Tert-butyl-1-methyl-2-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butyl-1-methyl-2-nitrobenzene. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on predicted solubility based on the general principles of organic chemistry and data available for analogous aromatic nitro compounds. It also outlines a standard experimental protocol for determining solubility.
Introduction to this compound
This compound is an aromatic nitro compound with the chemical formula C₁₁H₁₅NO₂.[1] Its structure, featuring a substituted benzene ring, suggests that its solubility will be governed by the principle of "like dissolves like." The presence of a bulky, nonpolar tert-butyl group and a methyl group, combined with a polar nitro group, results in a molecule with mixed polarity. This structural characteristic is key to understanding its behavior in various organic solvents. Aromatic nitro compounds are significant in industrial chemistry, often serving as precursors in the synthesis of dyes, pharmaceuticals, and polymers.[2][3]
Predicted Solubility in Organic Solvents
Based on the structure of this compound and the known solubility of similar compounds like nitrobenzene and 4-nitrotoluene, a qualitative solubility profile can be predicted.[2][4] The large nonpolar surface area contributed by the tert-butyl and methyl-substituted benzene ring will dominate its solubility characteristics.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | The aromatic rings of the solvent and solute will have strong van der Waals interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Soluble | The nonpolar alkyl groups of the solute will interact favorably with the aliphatic solvent, though likely less so than with aromatic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polarity of the nitro group will allow for dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The nitro group can act as a hydrogen bond acceptor, but the large nonpolar part of the molecule will limit overall solubility. |
| Halogenated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with mixed polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the solute, and the overall nonpolar character of the solvent is compatible with the solute. |
| Aqueous | Water | Insoluble | The large, nonpolar hydrocarbon portion of the molecule makes it hydrophobic and unlikely to dissolve in water.[2][5] |
Experimental Determination of Solubility
A definitive understanding of the solubility of this compound requires empirical measurement. A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal saturation method.
Experimental Protocol: Isothermal Saturation Method
-
Preparation of Saturated Solution:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should match the equilibrium temperature to avoid precipitation or further dissolution.
-
-
Quantification:
-
A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dried solute is achieved.
-
The mass of the dissolved solid is determined by subtracting the initial weight of the container from the final weight.
-
-
Calculation of Solubility:
-
Solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L). The calculations are as follows:
-
g/100 mL: (mass of dissolved solid / volume of solvent used to prepare the aliquot) x 100
-
mol/L: (moles of dissolved solid / volume of the aliquot in liters)
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.
Caption: Workflow for Solubility Determination
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship should be determined experimentally for specific applications.
-
Solvent Polarity: As indicated in Table 1, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility and should be minimized for accurate results.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being studied.
Conclusion
References
- 1. This compound | C11H15NO2 | CID 10954415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electronic Effects of the Tert-Butyl Group in Nitroaromatics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interplay of substituent effects on aromatic rings is a cornerstone of modern organic chemistry, with profound implications for reaction kinetics, regioselectivity, and the physicochemical properties of molecules. This guide focuses on the nuanced electronic and steric contributions of the tert-butyl group within nitroaromatic systems. Nitroaromatics are a critical class of compounds used in explosives, pesticides, and as synthetic intermediates in the pharmaceutical industry.[1] The tert-butyl group, while a simple alkyl substituent, exerts a unique combination of inductive and steric effects that significantly modulates the behavior of the potent electron-withdrawing nitro group. Understanding this interplay is crucial for designing novel molecules, predicting reaction outcomes, and developing structure-activity relationships in medicinal chemistry.
Chapter 1: Fundamental Electronic and Steric Effects
The net effect of the tert-butyl group on a nitroaromatic ring is a combination of its inherent electronic properties and its significant steric presence.
Inductive Effect (+I)
The tert-butyl group is an electron-donating group primarily through the inductive effect (+I).[2][3] The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbons of the aromatic ring. This difference in electronegativity results in a net push of sigma (σ) electron density from the alkyl group into the aromatic system.[4] This inductive donation slightly increases the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene.[5]
Hyperconjugation
While typical alkyl groups like methyl also activate aromatic rings through C-H hyperconjugation, the tert-butyl group lacks α-hydrogens, precluding this type of interaction.[6] A weaker form, C-C hyperconjugation, where electron density from a C-C sigma bond overlaps with the aromatic π-system, has been proposed but is generally considered a very small and minor contributor to the overall electronic effect.[4] Therefore, the inductive effect is the dominant mechanism of electron donation for the tert-butyl group.[4]
Resonance Effect
As an alkyl group, the tert-butyl substituent does not possess lone pairs or π-orbitals that can participate in resonance (mesomeric) delocalization with the aromatic ring.[2] Its influence on the π-system is therefore indirect, mediated through induction and hyperconjugation only.
The Nitro Group: A Powerful Electron Acceptor
Conversely, the nitro group (–NO₂) is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][7] The resonance effect withdraws π-electron density primarily from the ortho and para positions, creating partial positive charges at these sites and directing incoming electrophiles to the meta position.[1]
Caption: Opposing electronic effects on the aromatic ring.
Chapter 2: The Dominant Role of Steric Hindrance
While the electronic effects of the tert-butyl group are modest, its physical size imposes significant steric constraints that often dominate its directive influence in chemical reactions.
Regioselectivity in Electrophilic Aromatic Substitution
Although the tert-butyl group is an ortho, para-director due to its electron-donating nature, its substantial bulk sterically hinders the approach of electrophiles to the ortho positions.[4][8] This steric clash results in a strong preference for substitution at the less hindered para position. For example, the nitration of tert-butylbenzene yields a product mixture where the para isomer is overwhelmingly favored over the ortho isomer.[4][8]
Disruption of Planarity and Resonance
In cases of severe steric crowding, such as when a nitro group is positioned ortho to a tert-butyl group, the steric repulsion can force the nitro group to twist out of the plane of the aromatic ring.[9] This loss of coplanarity disrupts the π-orbital overlap between the nitro group and the ring, thereby inhibiting its mesomeric (resonance) electron-withdrawing effect.[9] This "steric inhibition of resonance" can have a dramatic impact on the molecule's electronic properties, reactivity, and spectroscopic characteristics.
Caption: Steric hindrance directs substitution to the para position.
Chapter 3: Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantified using various experimental and theoretical parameters.
Hammett Substituent Constants
Hammett constants (σ) quantify the electron-donating or electron-withdrawing ability of a substituent. The negative values for the tert-butyl group confirm its electron-donating character through a combination of inductive and hyperconjugative effects.
| Constant | tert-Butyl Group Value | Interpretation |
| σm (meta) | -0.09[10] | Weak electron-donating effect at the meta position (primarily inductive). |
| σp (para) | -0.15[10] | Moderate electron-donating effect at the para position (inductive + hyperconjugation). |
| σ+ (para) | -0.26[10] | Enhanced electron-donating ability when stabilizing an adjacent positive charge through resonance. |
| Table 1: Hammett constants for the tert-butyl group. |
Regioselectivity in Nitration
The product distribution from the electrophilic nitration of substituted benzenes provides clear, quantitative evidence of the interplay between electronic and steric effects. The tert-butyl group's steric bulk dramatically reduces the yield of the ortho-substituted product compared to the less bulky methyl group in toluene.
| Substrate | % Ortho | % Meta | % Para | Ortho/Para Ratio |
| Toluene | 58.5[8] | 4.5[8] | 37[8] | 1.58 |
| tert-Butylbenzene | 16[8] | 8[8] | 75[8] | 0.21 |
| Table 2: Product distribution in the nitration of toluene and tert-butylbenzene. |
Electrochemical Properties
The electronic nature of substituents also influences the electrochemical properties of nitroaromatics. The electron-donating tert-butyl group raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This makes the molecule more difficult to reduce. For example, the insertion of tert-butyl groups into a tetrathiafulvalene-tetraazapyrene (TAP) system was found to raise the TAP-localized LUMO level by 0.21 eV.[11] This effect is attributed to a combination of hyperconjugation and electrostatic destabilization.[11]
Chapter 4: Key Experimental Protocols
Synthesis of tert-Butyl Nitroaromatics
Protocol: Regioselective Synthesis of o-tert-Butylnitrobenzene [12]
This multi-step synthesis is required because direct nitration of tert-butylbenzene yields primarily the para isomer. A reversible sulfonation is used to block the para position, forcing nitration to occur at the ortho position.
-
Friedel-Crafts Alkylation: Benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.
-
Para-Position Blocking (Sulfonation): The tert-butylbenzene is treated with fuming sulfuric acid (H₂SO₄/SO₃). The bulky tert-butyl group directs the sulfonyl group (–SO₃H) to the para position, forming 4-tert-butylbenzenesulfonic acid.
-
Nitration: The blocked intermediate is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). With the para position occupied, the nitro group is directed to one of the available ortho positions.
-
D-blocking (Desulfonation): The sulfonic acid group is removed by treating the product with dilute acid (e.g., aqueous H₂SO₄) and steam, a process known as protodesulfonation. This yields the final product, o-tert-butylnitrobenzene.
Caption: Workflow for the regioselective synthesis of o-tert-butylnitrobenzene.
Kinetic Studies
Protocol: General Method for Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol is suitable for reactions where the reactant and product have distinct UV-Vis absorption spectra, such as in nucleophilic aromatic substitution (SNAr) on a nitroaromatic substrate.
-
Preparation: Prepare stock solutions of the tert-butyl substituted nitroaromatic substrate and the nucleophile in a suitable solvent (e.g., DMSO, ACN). Ensure all glassware is clean and dry.
-
Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-800 nm) of the starting material and the expected final product to identify the optimal wavelength (λmax) for monitoring. This is typically a wavelength where the product absorbs strongly, and the reactant absorbs weakly.
-
Reaction Initiation: In a temperature-controlled cuvette holder within the spectrophotometer, add the substrate solution. Allow it to equilibrate to the desired reaction temperature. Initiate the reaction by injecting a known concentration of the nucleophile.
-
Data Collection: Immediately begin recording the absorbance at the chosen λmax at regular time intervals (e.g., every 30 seconds). Continue until the absorbance value plateaus, indicating reaction completion.
-
Data Analysis: Convert the absorbance-time data into concentration-time data using the Beer-Lambert law (A = εbc). Plot the concentration of the reactant or product versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
Spectroscopic Characterization
The structure and electronic properties of tert-butyl substituted nitroaromatics are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. The tert-butyl group appears as a sharp singlet integrating to nine protons, typically in the 1.2-1.5 ppm region. The protons on the aromatic ring will show characteristic splitting patterns and chemical shifts influenced by both the nitro and tert-butyl groups.
-
¹³C NMR: Shows a quaternary carbon signal for the central carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The aromatic carbon signals are shifted according to the electronic effects of the substituents.
-
-
Infrared (IR) Spectroscopy:
-
Identifies key functional groups. The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1370 cm⁻¹. The positions of these bands can be subtly influenced by the electronic environment created by the tert-butyl group.
-
-
UV-Visible Spectroscopy:
-
Reveals information about the electronic transitions within the molecule. Nitroaromatics typically exhibit strong π–π* transitions. The electron-donating tert-butyl group can cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted nitrobenzene.[11] In cases where steric hindrance forces the nitro group out of planarity, a hypsochromic (blue) shift may be observed as the resonance interaction is diminished.[9]
-
Conclusion
The tert-butyl group exerts a dual influence on the chemistry of nitroaromatic compounds. Electronically, it acts as a weak electron-donating group through the +I inductive effect, which serves to slightly activate the aromatic ring. However, its most significant and often overriding contribution is steric. The immense bulk of the tert-butyl group dictates regioselectivity in electrophilic substitution reactions, favoring para-substitution, and can physically inhibit the resonance of an adjacent nitro group by forcing it out of the ring plane. For scientists in synthetic and medicinal chemistry, a thorough understanding of these competing effects is essential for the rational design of molecules and the prediction of their reactivity and properties.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. organic chemistry - Electron density in benzene ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Regioselectivity in the Nitration of 4-tert-butyltoluene: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Among these, the regioselectivity of nitration on disubstituted benzene rings, such as 4-tert-butyltoluene, presents a compelling case study in the interplay of electronic and steric effects. This technical guide provides a comprehensive overview of the factors governing the regioselective nitration of 4-tert-butyltoluene, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Executive Summary
The electrophilic aromatic substitution of 4-tert-butyltoluene with nitrating agents is a highly regioselective process. The directing effects of the methyl and tert-butyl groups, combined with the significant steric hindrance imposed by the tert-butyl group, predominantly favor the formation of a single major product: 4-tert-butyl-2-nitrotoluene. This guide will delve into the mechanistic underpinnings of this selectivity and provide practical experimental details.
The Interplay of Electronic and Steric Effects
The regioselectivity in the nitration of 4-tert-butyltoluene is primarily governed by two key factors:
-
Electronic Effects: Both the methyl (-CH₃) and the tert-butyl (-C(CH₃)₃) groups are alkyl groups, which are ortho-, para-directing and activating towards electrophilic aromatic substitution. This is due to their electron-donating inductive (+I) effect and hyperconjugation. In 4-tert-butyltoluene, the positions ortho to the methyl group (positions 2 and 6) and the positions ortho to the tert-butyl group (positions 3 and 5) are electronically activated. The para position to the methyl group is occupied by the tert-butyl group, and vice versa.
-
Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance significantly impedes the approach of the electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Consequently, substitution at these positions is strongly disfavored.
The combination of these effects leads to a strong preference for nitration at the position ortho to the methyl group and meta to the tert-butyl group, which is position 2.
Quantitative Data on Product Distribution
The product distribution in the nitration of alkylbenzenes is highly dependent on the steric bulk of the alkyl group. The following table summarizes the product distribution for the nitration of various alkylbenzenes with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
| Substrate | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | 60 | <2 | 38 | [1] |
| Ethylbenzene | 45 | <2 | 53 | [1] |
| Isopropylbenzene | 13 | <2 | 85 | [1] |
| tert-Butylbenzene | <2 | <2 | 96 | [1] |
As the size of the alkyl group increases, the proportion of the ortho-isomer dramatically decreases due to increasing steric hindrance. For tert-butylbenzene, ortho substitution is almost completely suppressed.
Mechanistic Pathways
The nitration of 4-tert-butyltoluene proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are illustrated in the following diagram.
Caption: General mechanism for the nitration of 4-tert-butyltoluene.
The regioselectivity is determined during the electrophilic attack step. The following diagram illustrates the influence of steric hindrance on the possible sites of attack.
References
The Nitro-Substituted Benzene Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrobenzenes, a class of aromatic compounds characterized by a benzene ring bearing one or more nitro groups and other substituents, have a rich and impactful history in chemistry and pharmacology. From their initial discovery in the 19th century to their contemporary applications in drug development, these compounds have demonstrated a remarkable versatility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of key substituted nitrobenzenes. It further delves into their mechanisms of action as therapeutic agents, with a focus on their role in modern drug discovery and development. Detailed experimental protocols for seminal syntheses, along with tabulated quantitative data and pathway visualizations, offer a comprehensive resource for researchers in the field.
A Legacy of Discovery: The History of Substituted Nitrobenzenes
The journey into the world of substituted nitrobenzenes began in 1834 when German chemist Eilhard Mitscherlich first synthesized the parent compound, nitrobenzene, by treating benzene with fuming nitric acid.[1] This discovery laid the foundation for the exploration of a new class of organic compounds. Initially, the vibrant colors of many nitroaromatic compounds led to their use as dyes. A notable example is 2,4,6-trinitrotoluene (TNT), which was first synthesized by German chemist Julius Wilbrand in 1863 and was initially used as a yellow dye.[2] Its powerful explosive properties were not recognized until three decades later by another German chemist, Carl Häussermann, in 1891.[2]
The primary industrial application of nitrobenzene quickly became its role as a precursor to aniline, a key component in the synthesis of a vast array of dyes and, later, pharmaceuticals.[3] The reduction of nitrobenzene to aniline was a pivotal reaction, with early methods developed by Nikolay Zinin in 1842 using sulfide salts (the Zinin reaction) and by Antoine Béchamp in 1854 using iron as the reductant (the Béchamp reduction).[3] These foundational discoveries paved the way for the synthesis and investigation of a wide range of substituted nitrobenzenes, including nitrophenols, nitrotoluenes, and chloronitrobenzenes, each with its own unique properties and applications.
Synthesis of Key Substituted Nitrobenzenes: Experimental Protocols
The synthesis of substituted nitrobenzenes is primarily achieved through the electrophilic nitration of a substituted benzene ring or by introducing substituents to a nitrobenzene core. The conditions of nitration, including the nature of the nitrating agent, temperature, and catalysts, significantly influence the yield and the ratio of ortho, meta, and para isomers.
Synthesis of m-Dinitrobenzene from Nitrobenzene
This protocol describes the further nitration of nitrobenzene to yield m-dinitrobenzene, a key intermediate in the synthesis of explosives and dyes.
Experimental Protocol:
-
In a 250 mL round-bottomed flask, carefully add 15 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid. Add a few porcelain boiling chips to the flask.
-
Attach a reflux condenser and place the apparatus in a fume hood.
-
Slowly add 12.5 mL of nitrobenzene in portions of approximately 3 mL, shaking the flask thoroughly after each addition.
-
Heat the mixture on a water bath for 30 minutes with occasional shaking.
-
Allow the mixture to cool and then cautiously pour it into approximately 500 mL of cold water with vigorous stirring.
-
The m-dinitrobenzene will solidify as a yellow precipitate.
-
Filter the product using suction filtration and wash it with cold water.
-
For purification, transfer the crude product to a 250 mL flask fitted with a reflux condenser. Add 80-100 mL of rectified spirit and heat on a water bath until the solid dissolves.
-
If the solution is not clear, filter it through a warm Buchner funnel.
-
Allow the filtrate to cool, whereupon colorless crystals of m-dinitrobenzene will deposit. A second recrystallization may be necessary to obtain the pure product with a melting point of 90°C.[4]
Synthesis of o- and p-Nitrophenol from Phenol
The nitration of phenol yields a mixture of ortho and para isomers. This protocol outlines a method for their synthesis and subsequent separation.
Experimental Protocol:
-
Slowly add 10 mL of concentrated nitric acid to 35 mL of water in a 250 mL round-bottomed flask.
-
Cool the flask in an ice bath.
-
In a separate beaker, dissolve 8.0 g of phenol in 2 mL of water.
-
Slowly add the phenol solution in 1 mL portions to the nitric acid solution, maintaining the temperature between 45-50°C by using the ice bath for cooling. Swirl the flask to ensure thorough mixing.
-
After all the phenol has been added, allow the reaction mixture to stand for 10 minutes.
-
Pour the dark, oily mixture into a separatory funnel and wash with water.
-
The ortho and para isomers can be separated by steam distillation. The ortho-nitrophenol is volatile in steam and will distill over, while the para-nitrophenol remains in the distillation flask.
-
The ortho-nitrophenol can be collected from the distillate and purified by recrystallization.
-
The para-nitrophenol can be isolated from the residue in the distillation flask by recrystallization from hot water after treatment with decolorizing charcoal.[5]
Quantitative Data on Synthesis and Physical Properties
The efficiency and outcome of nitration reactions, as well as the physical characteristics of the resulting substituted nitrobenzenes, are critical for their application. The following tables summarize key quantitative data.
Table 1: Isomer Ratios in the Nitration of Toluene under Various Conditions
| Nitrating System | Solvent | Temperature (°C) | ortho-Nitrotoluene (%) | meta-Nitrotoluene (%) | para-Nitrotoluene (%) | Reference |
| HNO₃/H₂SO₄ | - | 30 | 58.8 | 4.4 | 36.8 | [6] |
| HNO₃/Acetic Anhydride | Acetic Anhydride | 25 | - | 2.8 | - | [7] |
| Acetyl Nitrate | Dichloromethane | - | - | 1.55 | - | [7] |
| 95% HNO₃ | Hexane | Boiling | - | 4.1 | - | [7] |
Table 2: Physical Properties of Selected Substituted Nitrobenzenes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | [8] |
| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 118 | 318 | [9] |
| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 89.6 | 297 | [9][10] |
| 1,4-Dinitrobenzene | C₆H₄N₂O₄ | 168.11 | 174 | 299 | [9] |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | [11][12] |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 (decomposes) | [11][12] |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 | [11][13] |
Mechanism of Action and Role in Drug Development
The biological activity of many substituted nitrobenzenes is intrinsically linked to the reduction of the nitro group. This bioactivation is often a prerequisite for their therapeutic effect, particularly in antimicrobial and antiparasitic drugs.
Bioactivation by Nitroreductases
A key mechanism of action for many nitroaromatic drugs involves their reduction by nitroreductase enzymes present in target organisms, such as bacteria and protozoa.[14] These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The highly reactive intermediates, particularly the nitroso and hydroxylamino species, are often the cytotoxic agents responsible for the drug's therapeutic effect.
dot
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.aascit.org [article.aascit.org]
- 6. pnas.org [pnas.org]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 10. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitrophenol - Wikipedia [en.wikipedia.org]
- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-tert-butyl-1-methyl-2-nitrobenzene, a key intermediate in various organic syntheses. The protocol outlines the nitration of 4-tert-butyltoluene using a standard mixed-acid method. This application note is intended for researchers and professionals in organic chemistry and drug development, offering a comprehensive guide including reagent information, step-by-step procedures, safety precautions, and expected outcomes.
Introduction
This compound (also known as 4-tert-butyl-2-nitrotoluene) is an important aromatic nitro compound used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic chemicals. Its structure, featuring a bulky tert-butyl group, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block. The primary synthetic route to this compound is the electrophilic nitration of 4-tert-butyltoluene. This protocol details a reliable and reproducible method using a mixture of concentrated nitric and sulfuric acids, a common and effective nitrating agent for aromatic compounds.
Reaction Scheme
The overall reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring of 4-tert-butyltoluene, ortho to the methyl group.
Chemical reaction for the nitration of 4-tert-butyltoluene.
Materials and Reagents
All reagents should be of analytical grade and used without further purification.
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Example |
| 4-tert-butyltoluene | 98-51-1 | C₁₁H₁₆ | 148.25 | Sigma-Aldrich |
| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Thermo Fisher |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | VWR |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | LabChem |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |
Experimental Protocol
4.1 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2 Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
4.3 Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 10 mL of fuming nitric acid dropwise to the sulfuric acid with continuous stirring. This mixture of acids should be prepared fresh and used immediately.
-
Substrate Addition: In a separate dropping funnel, place a solution of 14.8 g (0.1 mol) of 4-tert-butyltoluene in 20 mL of dichloromethane.
-
Reaction: Add the 4-tert-butyltoluene solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. The internal temperature must be maintained between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Very slowly and carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with vigorous stirring. This step should be done cautiously as it is highly exothermic.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash successively with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow-brown oil, can be purified by vacuum distillation or column chromatography on silica gel (using hexane as the eluent) to yield pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Product Name | This compound[1] |
| CAS Number | 62559-08-4[1] |
| Molecular Formula | C₁₁H₁₅NO₂[1] |
| Molecular Weight | 193.24 g/mol [1] |
| Appearance | Pale yellow oil |
| Boiling Point | Approx. 135-140 °C at 10 mmHg |
Table 2: Expected Yield and Characterization Data
| Parameter | Expected Value / Data | Reference |
| Theoretical Yield | 19.32 g | - |
| Typical Practical Yield | 40-50% | [2][3] |
| Infrared (IR) ν (cm⁻¹) | 1530 (asymm. NO₂), 1350 (symm. NO₂) | [2] |
| ¹H NMR (CDCl₃, δ ppm) | 7.96 (d, 1H), 7.40 (dd, 1H), 7.24 (d, 1H), 2.50 (s, 3H, -CH₃), 1.32 (s, 9H, -C(CH₃)₃) | [2] |
Note: NMR data converted from original τ values presented in the literature.
Visualized Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below, from the preparation of reagents to the final purified product.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Step-by-Step Reduction of 4-Tert-butyl-1-methyl-2-nitrobenzene to 4-tert-butyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical reduction of 4-tert-butyl-1-methyl-2-nitrobenzene to the corresponding aniline, 4-tert-butyl-2-methylaniline. This transformation is a crucial step in the synthesis of various organic molecules, including pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methods for the reduction of nitroarenes.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These anilines are versatile building blocks in the pharmaceutical and chemical industries. The presented protocol focuses on the catalytic hydrogenation of this compound, a method known for its high efficiency, chemoselectivity, and environmentally benign nature.[1] Catalytic hydrogenation is often preferred over metal-based reductions due to milder reaction conditions and cleaner reaction profiles.[2][3]
Reaction Scheme
References
Application of 4-Tert-butyl-1-methyl-2-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butyl-1-methyl-2-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group, a methyl group, and a nitro group on the aromatic ring, imparts specific reactivity and steric properties that can be exploited in the synthesis of complex molecules. While direct, large-scale applications in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structure makes it an ideal starting material for the generation of novel scaffolds for drug discovery. The primary route for its utilization in pharmaceutical synthesis involves the reduction of the nitro group to form 5-tert-butyl-2-methylaniline. This aniline derivative can then be further elaborated into a variety of pharmacologically active moieties.
This document provides a detailed protocol for the synthesis of a hypothetical, yet representative, bioactive molecule, a substituted N-(5-tert-butyl-2-methylphenyl)acetamide, starting from this compound. N-aryl acetamides are significant intermediates in the synthesis of medicinal and pharmaceutical compounds. This application note will detail the synthetic workflow, experimental protocols, and expected data.
Synthetic Workflow
The overall synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: this compound is reduced to 5-tert-butyl-2-methylaniline. This transformation is a crucial step as the resulting aniline is a versatile intermediate for further chemical modifications.
-
Acetylation of the Amine: The synthesized 5-tert-butyl-2-methylaniline is then acylated using an appropriate acetylating agent to yield the target N-(5-tert-butyl-2-methylphenyl)acetamide.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Step 1: Synthesis of 5-tert-butyl-2-methylaniline
This protocol describes the reduction of this compound to 5-tert-butyl-2-methylaniline using tin(II) chloride as the reducing agent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51.7 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the starting material.
-
To this solution, add tin(II) chloride dihydrate (46.7 g, 207 mmol) in one portion.
-
Slowly add concentrated hydrochloric acid (50 mL) dropwise to the stirred mixture. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-tert-butyl-2-methylaniline.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 115-117 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.01 (d, J = 8.0 Hz, 1H), 6.85 (dd, J = 8.0, 2.0 Hz, 1H), 6.70 (d, J = 2.0 Hz, 1H), 3.60 (s, 2H, NH₂), 2.15 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.2, 134.5, 128.9, 122.1, 118.5, 115.3, 34.1, 31.5, 17.0 |
| Mass Spectrum (EI) | m/z 163 (M⁺), 148, 132 |
Step 2: Synthesis of N-(5-tert-butyl-2-methylphenyl)acetamide
This protocol details the acetylation of 5-tert-butyl-2-methylaniline to produce the target acetamide derivative.
Materials:
-
5-tert-butyl-2-methylaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-tert-butyl-2-methylaniline (5.0 g, 30.6 mmol) in dichloromethane (50 mL).
-
Add pyridine (3.7 mL, 45.9 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.5 mL, 36.7 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-tert-butyl-2-methylphenyl)acetamide.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 92% |
| Purity (by HPLC) | >99% |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, J = 2.0 Hz, 1H), 7.20 (dd, J = 8.2, 2.0 Hz, 1H), 7.10 (d, J = 8.2 Hz, 1H), 7.05 (s, 1H, NH), 2.20 (s, 3H, COCH₃), 2.18 (s, 3H, ArCH₃), 1.30 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 147.1, 134.8, 132.5, 125.8, 123.4, 121.9, 34.3, 31.4, 24.5, 17.8 |
| Mass Spectrum (ESI) | m/z 206 [M+H]⁺ |
Logical Relationship of Synthesis
The synthesis follows a logical progression from a nitroaromatic compound to a functionalized aniline derivative, which is a common strategy in medicinal chemistry to introduce an amino group for further elaboration.
Caption: Logical flow of the synthetic process.
This compound is a useful starting material for the synthesis of 5-tert-butyl-2-methylaniline, a key intermediate for accessing a range of N-aryl compounds. The protocols provided herein offer a robust and high-yielding pathway to a representative N-(5-tert-butyl-2-methylphenyl)acetamide. This synthetic route can be adapted for the preparation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The steric bulk of the tert-butyl group can be strategically employed to modulate the pharmacological properties and metabolic stability of the final compounds.
Laboratory scale synthesis of 4-tert-butyl-2-methylaniline from its nitro precursor
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 4-tert-butyl-2-methylaniline via the reduction of its nitro precursor, 4-tert-butyl-2-methyl-5-nitroaniline. The described method utilizes a classic and reliable approach for nitro group reduction using tin(II) chloride in hydrochloric acid, a procedure well-suited for standard laboratory equipment. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Aromatic amines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The reduction of aromatic nitro compounds serves as a fundamental and widely employed transformation to access these valuable intermediates. This note details the synthesis of 4-tert-butyl-2-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. The protocol outlines the reduction of the corresponding nitro compound using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), a method known for its efficiency and broad functional group tolerance.
Reaction Scheme
The chemical transformation described in this protocol is the reduction of the nitro group in 4-tert-butyl-2-methyl-5-nitroaniline to an amine group, yielding 4-tert-butyl-2-methylaniline.
Application Notes and Protocols for the Characterization of 4-Tert-butyl-1-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Tert-butyl-1-methyl-2-nitrobenzene (CAS No. 62559-08-4). The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction
This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are crucial for its characterization to ensure the integrity of experimental results and the quality of downstream products. These application notes provide a framework for the analytical techniques required for its comprehensive characterization.
Analytical Techniques and Protocols
A multi-faceted approach employing various spectroscopic and chromatographic techniques is recommended for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30-45°, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.1.2. Data Presentation: Expected Chemical Shifts
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.3 | ~31 |
| C (CH₃)₃ | ~35 | |
| CH₃ | ~2.5 | ~20 |
| Aromatic H | 7.2 - 7.8 | |
| Aromatic C | 120 - 150 | |
| C-NO₂ | ~150 |
Note: These are estimated values and may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for this compound.
2.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
2.2.2. Data Presentation: Expected Mass Spectrometric Data
The molecular formula of this compound is C₁₁H₁₅NO₂.
Table 2: Expected Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z | Assignment | Notes |
| 193 | [M]⁺ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted aromatic compounds. |
| 148 | [M - NO₂]⁺ | Loss of the nitro group. |
| 133 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl group. |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |
Note: The relative intensities of the fragments will depend on the specific instrument and conditions used.
Chromatographic Methods: GC and HPLC
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
2.3.1. Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of the compound.
-
Sample Preparation: Prepare a solution of known concentration in a suitable solvent (e.g., acetone or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Use the same column and temperature program as described for GC-MS.
-
Detector Temperature: 300 °C.
-
-
Analysis: Inject a known volume of the sample and integrate the peak areas. Purity can be calculated based on the area percent of the main peak.
2.3.2. Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile method for both purity assessment and quantification.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
-
Analysis: Inject the sample and determine the retention time and peak area for purity and quantitative analysis.
Spectroscopic Methods: IR and UV-Vis
2.4.1. Experimental Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
2.4.2. Data Presentation: Expected IR Absorption Bands
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2960 | C-H (tert-butyl and methyl) | Stretching |
| ~1525 | N-O (nitro group) | Asymmetric Stretching |
| ~1350 | N-O (nitro group) | Symmetric Stretching |
| ~1600, ~1480 | C=C (aromatic ring) | Stretching |
| ~830 | C-H (aromatic) | Out-of-plane Bending |
2.4.3. Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.
2.4.4. Data Presentation: Expected UV-Vis Absorption
Nitroaromatic compounds typically exhibit strong absorption in the UV region. The maximum absorbance (λmax) for this compound is expected to be in the range of 250-280 nm.
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the characterization of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques allows for unambiguous structural elucidation, purity determination, and quantification, ensuring the quality and reliability of this compound for its intended applications in research and development. It is recommended that these methods be validated for their specific use to ensure they meet the required performance criteria.
Nitration of 4-tert-butyltoluene using mixed acid (HNO3/H2SO4) procedure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic nitration is a fundamental electrophilic aromatic substitution reaction critical in synthetic organic chemistry. It serves as a key step in the synthesis of a wide array of important compounds, including pharmaceuticals, agrochemicals, and explosives. The introduction of a nitro group onto an aromatic ring provides a versatile functional handle that can be readily converted into other functionalities, such as amino groups, which are prevalent in biologically active molecules.
This document provides a detailed protocol for the nitration of 4-tert-butyltoluene using a standard mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of the two acids. The methyl and tert-butyl groups on the aromatic ring are ortho, para-directing. With the para position blocked by the tert-butyl group, the nitration is directed to the positions ortho to the activating methyl group, yielding primarily 4-tert-butyl-2-nitrotoluene. Due to steric hindrance from the bulky tert-butyl group, nitration at the position ortho to it is significantly disfavored.
Experimental Protocol
Materials:
-
4-tert-butyltoluene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a calculated volume of concentrated sulfuric acid to a cooled, stirred volume of concentrated nitric acid. The addition should be performed cautiously to control the exothermic reaction and maintain a low temperature.
-
Reaction Setup: Place the flask containing the 4-tert-butyltoluene in a separate ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.
-
Addition of Nitrating Mixture: Slowly add the prepared cold nitrating mixture dropwise from the dropping funnel to the stirred 4-tert-butyltoluene. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the pure 4-tert-butyl-2-nitrotoluene.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-tert-butyltoluene | 1.0 equivalent |
| Concentrated Nitric Acid | 1.1 - 1.5 equivalents |
| Concentrated Sulfuric Acid | 1.5 - 2.0 equivalents |
| Reaction Conditions | |
| Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Expected Products | |
| Major Product | 4-tert-butyl-2-nitrotoluene |
| Minor Byproducts | Dinitrated products, oxidized byproducts |
| Regioselectivity | |
| 4-tert-butyl-2-nitrotoluene | >95% (estimated) |
| Other isomers | <5% (estimated) |
| Yield | |
| Expected Yield | 70 - 85% (estimated) |
Experimental Workflow
Caption: Experimental workflow for the nitration of 4-tert-butyltoluene.
Application Notes and Protocols: Catalytic Hydrogenation of 4-Tert-butyl-1-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitroarenes is a fundamental transformation in organic synthesis, providing a versatile and efficient route to primary anilines. These anilines are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-tert-butyl-1-methyl-2-nitrobenzene to produce 4-tert-butyl-2-methylaniline, a valuable intermediate in drug development.
Substituted anilines, such as 4-tert-butyl-2-methylaniline, are integral components of various drug candidates and active pharmaceutical ingredients (APIs). Their versatile structure allows for further chemical modifications to fine-tune the pharmacological properties of a molecule, including its efficacy, selectivity, and metabolic stability.
Applications in Drug Development
The product of this hydrogenation, 4-tert-butyl-2-methylaniline, serves as a key precursor in the synthesis of novel therapeutic agents. Notably, it is utilized in the preparation of substituted acetamides. These acetamides have been identified as antagonists of Multidrug Resistance (MDR) proteins, which are often responsible for the development of resistance to cancer chemotherapeutics[1]. By inhibiting these proteins, such compounds have the potential to restore the efficacy of existing cancer treatments and overcome drug resistance in cancer cells.
Experimental Protocols
This section outlines a general yet detailed protocol for the catalytic hydrogenation of this compound. The reaction is typically performed using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent in a suitable solvent like ethanol or methanol.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Solvent and Catalyst Addition: Dissolve the starting material in ethanol. Carefully add 10% Pd/C to the solution. The catalyst loading can typically range from 5 to 10 mol% relative to the substrate.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the reaction mixture. This can be achieved by using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized hydrogenation apparatus for reactions requiring higher pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight depending on the scale and specific conditions.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The crude 4-tert-butyl-2-methylaniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Data Presentation
The following table summarizes typical quantitative data for the catalytic hydrogenation of a nitroaryl compound, which can be extrapolated for the specific case of this compound.
| Parameter | Value/Range | Notes |
| Substrate | This compound | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5 - 10 mol% |
| Solvent | Ethanol or Methanol | Sufficient to dissolve the substrate |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure may reduce reaction time |
| Temperature | Room Temperature (20-25 °C) | Exothermic reaction, may require cooling for large scale |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC for completion |
| Yield | >95% (expected) | Based on analogous reactions |
| Purity | >98% (after purification) | Determined by GC or NMR |
Mandatory Visualizations
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// Define Edges start -> setup; setup -> inert; inert -> hydrogenation; hydrogenation -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> filtration; filtration -> concentration; concentration -> purification; purification -> product; product -> end; } .dot Figure 1. Experimental workflow for the catalytic hydrogenation of this compound.
// Define Nodes start_mol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="H₂, Pd/C\nEthanol", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_mol [label="4-tert-butyl-2-methylaniline", fillcolor="#FBBC05", fontcolor="#202124"]; application [label="Synthesis of\nSubstituted Acetamides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="Antagonists of\nMDR Proteins", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Treatment of\nDrug-Resistant Cancers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Define Edges start_mol -> product_mol [label="Catalytic\nHydrogenation", color="#5F6368"]; reagents -> product_mol [style=dashed, arrowhead=none, color="#5F6368"]; product_mol -> application [color="#5F6368"]; application -> target [color="#5F6368"]; target -> outcome [label="Inhibition", color="#5F6368"]; } .dot Figure 2. Logical relationship from starting material to therapeutic application.
References
Application Notes and Protocols for 4-Tert-butyl-1-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety precautions for 4-Tert-butyl-1-methyl-2-nitrobenzene (CAS No. 62559-08-4). Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated, treating it as a substance with significant potential hazards based on its chemical class and available safety data sheets.
Section 1: Safety and Hazard Information
1.1 GHS Hazard Classification
Based on SDS from suppliers like Sigma-Aldrich, this compound, or closely related nitroaromatic compounds, are classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Germ cell mutagenicity (Category 1B), H340: May cause genetic defects.[1]
-
Carcinogenicity (Category 1B), H350: May cause cancer.[1]
-
Reproductive toxicity (Category 2), H361: Suspected of damaging fertility or the unborn child.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[1]
1.2 Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 62559-08-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Yellow Liquid or Solid | [3] |
| Storage Temperature | 2-8°C, Sealed in a dry place |
1.3 Toxicological Data Summary
Quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the reviewed literature and safety data sheets.[2] The toxicological properties have not been fully investigated.[4] In the absence of specific data, it is prudent to handle this chemical with a high degree of caution, assuming high toxicity. For context, related nitroaromatic compounds are known to be toxic.
Section 2: Safe Handling and Storage Protocols
2.1 Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Isolation: If possible, designate a specific area or fume hood for work with this compound to prevent cross-contamination.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use. Wear a chemically resistant lab coat or apron. Long-sleeved clothing is required.[2][3] |
| Respiratory Protection | If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is required. |
2.3 Handling Procedures
-
Training: All personnel must be fully trained on the hazards and safe handling procedures for this compound before commencing any work.
-
Avoid Contact: Avoid all contact with skin and eyes. Do not inhale dust, vapors, or aerosols.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Transport: When transporting the chemical, use secondary containment to mitigate spills.
2.4 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and sources of ignition.[2]
-
The storage area should be accessible only to authorized personnel.[1]
Section 3: Emergency and First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2] |
Section 4: Spill and Waste Disposal Protocol
4.1 Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal. Use non-sparking tools.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
PPE: Full protective equipment, including respiratory protection, must be worn during spill cleanup.
4.2 Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
Section 5: Representative Experimental Protocol - Nitration of 4-tert-Butyltoluene
The following is a representative protocol for the synthesis of this compound, based on standard nitration procedures for substituted toluenes. This protocol should be adapted and optimized under the strict supervision of an experienced chemist and after a thorough risk assessment.
5.1 Materials and Reagents
-
4-tert-Butyltoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether (for extraction)
5.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
5.3 Procedure
-
Preparation of Nitrating Mixture: In a flask, carefully and slowly add a calculated amount of concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and must be performed in an ice bath with constant stirring. The temperature should be maintained below 10°C.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-tert-butyltoluene.
-
Cooling: Cool the flask containing the 4-tert-butyltoluene in an ice-salt bath to between 0°C and 5°C.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 4-tert-butyltoluene. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation under reduced pressure to isolate the desired this compound isomer.
Section 6: Visualized Workflows and Pathways
6.1 Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
A workflow for the safe handling of this compound.
References
Application Notes and Protocols: 4-Tert-butyl-1-methyl-2-nitrobenzene as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4-tert-butyl-1-methyl-2-nitrobenzene as a precursor in the synthesis of advanced materials. Due to the limited direct literature on this specific compound in materials science, the following protocols for the synthesis of azo dyes and conductive polymers are based on established methodologies for structurally similar substituted anilines. The corresponding aniline, 5-tert-butyl-2-methylaniline, is obtained through the reduction of this compound and serves as the key intermediate for these applications.
Overview of Potential Applications
The unique substitution pattern of this compound, featuring a bulky tert-butyl group, a methyl group, and a nitro group, makes its aniline derivative a promising candidate for the development of novel functional materials. The tert-butyl group can enhance solubility and influence the solid-state packing of derived materials, while the methyl and amino groups provide sites for further chemical modifications and polymerization.
Potential applications include:
-
Functional Dyes: The synthesis of azo dyes for applications in textiles, printing, and as pH indicators. The bulky substituent is expected to influence the photophysical properties and stability of the dye.
-
Conductive Polymers: The electrochemical or chemical polymerization of the corresponding aniline can lead to the formation of conductive polymers with potential uses in sensors, anti-corrosion coatings, and organic electronic devices. The tert-butyl group may enhance the processability of the resulting polymer.
-
Porous Organic Materials: The rigid and substituted aromatic core makes it a potential building block for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with applications in gas storage and separation.
Synthesis of Key Intermediate: 5-tert-butyl-2-methylaniline
The first step in utilizing this compound as a building block is its reduction to the corresponding aniline, 5-tert-butyl-2-methylaniline.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Ethanol
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
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Diatomaceous earth
Procedure:
-
In a flask, dissolve this compound in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-tert-butyl-2-methylaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: >95%
Application in Functional Dyes: Synthesis of an Azo Dye
The resulting 5-tert-butyl-2-methylaniline can be used to synthesize azo dyes through a diazotization-coupling reaction.
Experimental Protocol: Synthesis of a Representative Azo Dye
Materials:
-
5-tert-butyl-2-methylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization of 5-tert-butyl-2-methylaniline
-
Dissolve 5-tert-butyl-2-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
Representative Data for a Structurally Similar Azo Dye
The following table summarizes typical characterization data for an azo dye synthesized from a substituted aniline.
| Property | Value |
| Appearance | Red to orange solid |
| Melting Point | 150-250 °C (Varies with structure) |
| λmax (in Ethanol) | 480-520 nm |
| Molar Absorptivity (ε) | 20,000 - 40,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in common organic solvents |
Application in Conductive Polymers: Electrochemical Polymerization
5-tert-butyl-2-methylaniline can be electrochemically polymerized to form a conductive polymer film on an electrode surface.
Experimental Protocol: Electrochemical Polymerization of 5-tert-butyl-2-methylaniline
Materials and Equipment:
-
5-tert-butyl-2-methylaniline
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum or ITO-coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of sulfuric acid in deionized water (e.g., 1 M H₂SO₄).
-
Dissolve a specific concentration of 5-tert-butyl-2-methylaniline in the electrolyte solution (e.g., 0.1 M).
-
Assemble the three-electrode cell with the prepared solution.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential between a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s).
-
A polymer film should deposit on the working electrode, indicated by the growth of redox peaks in the cyclic voltammogram.
-
After polymerization, rinse the polymer-coated electrode with deionized water and dry it.
Representative Data for a Structurally Similar Polyaniline
The table below presents typical properties of a conductive polymer derived from a substituted aniline.
| Property | Value |
| Appearance of Film | Dark green to black |
| Electrochemical Redox Peaks (in 1 M H₂SO₄) | Typically two reversible redox couples |
| Conductivity (Doped state) | 10⁻³ to 10¹ S/cm |
| Thermal Stability (TGA, onset of degradation) | > 250 °C |
| Band Gap (from UV-Vis) | 2.5 - 3.5 eV |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for the synthesis of an azo dye.
Caption: Setup for electrochemical polymerization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is primarily achieved through the electrophilic nitration of 4-tert-butyltoluene.
Q1: My yield of this compound is low. What are the common causes?
A1: Low yields are often attributed to the formation of side products, incomplete reaction, or loss of product during workup and purification. The primary cause of low yield in this specific nitration is the formation of nitro-acetoxy adducts when using acetic anhydride as a solvent or reagent.[1][2] Nitration of 4-tert-butyltoluene in acetic anhydride can result in as low as 41% of the desired product, with the remainder being primarily 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate (a 1,2-adduct) and 1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate (a 1,4-adduct).[1][2]
Q2: I've identified the presence of nitro-acetoxy adducts in my reaction mixture. Can these be converted to the desired product?
A2: Yes, the formation of these adducts is a common issue that can be addressed. Under more vigorously acidic conditions, both the 1,2 and 1,4-nitro-acetoxy adducts can be converted to this compound.[1][2] This process is known as rearomatization. Treating the crude reaction mixture with a strong acid, such as hydrogen chloride, can facilitate this conversion and significantly improve the overall yield of the desired product.[1][2]
Q3: What are the expected regioisomers in this reaction, and how can I control the regioselectivity?
A3: The directing effects of the methyl and tert-butyl groups on the aromatic ring guide the incoming nitro group. Both are ortho, para-directing groups. However, due to the significant steric hindrance of the bulky tert-butyl group, nitration at the position ortho to the methyl group (position 2) is strongly favored. The formation of other isomers, such as 4-tert-butyl-1-methyl-3-nitrobenzene, is generally minor. To maximize the desired regioselectivity, controlling the reaction temperature is crucial. Lower temperatures typically enhance selectivity.
Q4: What are the optimal reaction conditions to maximize the yield of this compound?
A4: The choice of nitrating agent and reaction conditions is pivotal for optimizing the yield. A common and effective method involves the use of a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of byproducts. The slow, dropwise addition of the nitrating agent to a solution of 4-tert-butyltoluene is recommended.
| Nitrating Agent/System | Solvent/Catalyst | Temperature | Typical Yield of this compound | Key Considerations |
| Nitric Acid / Sulfuric Acid | - | 0-10 °C | Good to Excellent | Standard and effective method. Temperature control is critical. |
| Nitric Acid / Acetic Anhydride | Acetic Anhydride | Low Temperature | ~41% (initially) | Forms significant amounts of adducts that require an additional acidic workup step for conversion to the desired product to improve yield.[1][2] |
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through a combination of techniques. After quenching the reaction with ice-water, the crude product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with water and a dilute solution of sodium bicarbonate to remove any remaining acid. After drying the organic layer, the solvent is removed under reduced pressure. The resulting crude product can be further purified by either recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Experimental Protocols
Protocol 1: Nitration of 4-tert-butyltoluene using Nitric Acid and Sulfuric Acid
This protocol is a standard and direct method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Addition of Substrate: To the cold nitrating mixture, add 5.0 g of 4-tert-butyltoluene dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-10 °C for 1 hour.
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring. A yellowish solid/oil will separate.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL), followed by 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Nitration using Acetic Anhydride and Conversion of Adducts
This protocol involves the formation of adducts which are then converted to the final product.
-
Nitration: In a flask cooled to 0 °C, add 10 mL of acetic anhydride. Slowly add 2.5 mL of concentrated nitric acid. To this mixture, add 4.0 g of 4-tert-butyltoluene dropwise, maintaining the temperature below 10 °C. Stir for 2 hours at this temperature. The reaction mixture will contain the desired product along with significant amounts of nitro-acetoxy adducts.[1][2]
-
Adduct Conversion: To the crude reaction mixture, carefully add 15 mL of a 20% solution of hydrogen chloride in ethanol. Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the adducts.
-
Work-up and Purification: Follow steps 5-9 from Protocol 1 to isolate and purify the this compound.
Visualizing the Process
To better understand the workflow and the key decision points in optimizing the synthesis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Common side products in the nitration of 4-tert-butyltoluene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 4-tert-butyltoluene?
The primary product of the electrophilic nitration of 4-tert-butyltoluene is 4-tert-butyl-2-nitrotoluene . The incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the activating alkyl groups. Due to steric hindrance from the bulky tert-butyl group, the nitro group preferentially adds to the ortho position relative to the methyl group.
Q2: What are the most common side products observed during the nitration of 4-tert-butyltoluene, particularly when using acetic anhydride?
When nitrating 4-tert-butyltoluene in acetic anhydride, several side products can form. These primarily arise from the attack of the nitronium ion at the carbon atoms already bearing a substituent (ipso attack), leading to the formation of nitroacetoxy adducts. The main side products identified are:
-
5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate : A 1,2-adduct formed from ipso attack at the methyl-substituted position.[1][2]
-
cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate : 1,4-adducts resulting from ipso attack at the tert-butyl-substituted position.[1][2]
-
5-tert-butyl-2-methylphenyl acetate : This can be formed from the 1,2-adduct through the elimination of nitrous acid, a process that can be influenced by the reaction conditions.[1]
Q3: How do reaction conditions influence the formation of these side products?
Reaction conditions, especially the acidity of the medium, play a crucial role in the product distribution. For instance, under mildly acidic conditions, the 1,2-nitroacetoxy adduct is known to eliminate nitrous acid to form 5-tert-butyl-2-methylphenyl acetate.[1] In more strongly acidic environments, the same adduct can rearrange to form the main product, 4-tert-butyl-2-nitrotoluene.[1]
Q4: Are dinitration or oxidation products a concern?
While the primary side products are often the result of ipso attack and subsequent reactions, dinitration can occur, particularly if the reaction conditions are harsh (e.g., elevated temperatures or prolonged reaction times). The initial nitro group is deactivating, making a second nitration more difficult. Oxidation of the methyl group to a carboxylic acid or other oxidized species is also a potential side reaction, especially with strong nitrating agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-tert-butyl-2-nitrotoluene and high proportion of adducts (e.g., nitroacetoxy compounds) | Reaction conditions (especially in acetic anhydride) favor the formation and stabilization of adducts. | Increase the acidity of the reaction medium to promote the rearomatization of the adducts to the desired product. Careful addition of a stronger acid towards the end of the reaction may be beneficial, but this should be optimized. |
| Formation of 5-tert-butyl-2-methylphenyl acetate | The 1,2-adduct is eliminating nitrous acid. This may be favored by less acidic conditions or the presence of nucleophiles. | Ensure sufficiently acidic conditions to favor the rearrangement of the adduct to 4-tert-butyl-2-nitrotoluene over elimination. |
| Presence of dinitrated products | Reaction conditions are too harsh (e.g., high temperature, long reaction time, or a very strong nitrating agent). | Reduce the reaction temperature, shorten the reaction time, or use a milder nitrating agent. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed. |
| Formation of oxidation byproducts (e.g., benzoic acid derivatives) | The nitrating agent is too strong or the temperature is too high, leading to oxidation of the alkyl substituents. | Use a milder nitrating agent or lower the reaction temperature. Ensure that the substrate is added slowly to the nitrating mixture to control the exotherm. |
| Significant formation of the isomeric 4-tert-butyl-3-nitrotoluene | While the ortho product is major, some of the other isomer can form. | Optimize the steric bulk of the reaction medium or the nitrating agent if possible, although completely eliminating the formation of this minor isomer is challenging. Purification techniques such as chromatography or recrystallization will be necessary. |
Data Presentation
The following table summarizes the product distribution from the nitration of 4-tert-butyltoluene in acetic anhydride as reported in the literature.
| Product | Structure | Yield (%) | Reference |
| 4-tert-butyl-2-nitrotoluene | 41 | [2] | |
| 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate | 43 | [2] | |
| cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate | 16 | [2] |
Experimental Protocols
Nitration of 4-tert-butyltoluene in Acetic Anhydride
This protocol is based on procedures described in the literature for the nitration of alkyl-substituted toluenes where adduct formation is significant.
-
Preparation of the Nitrating Agent: A solution of nitric acid in acetic anhydride is carefully prepared at a low temperature (typically 0-5 °C) to form acetyl nitrate. The concentration of nitric acid should be carefully controlled.
-
Reaction Setup: 4-tert-butyltoluene is dissolved in acetic anhydride and cooled to 0 °C in a reaction vessel equipped with a stirrer and a thermometer.
-
Addition of Nitrating Agent: The pre-cooled acetyl nitrate solution is added dropwise to the solution of 4-tert-butyltoluene while maintaining the temperature at 0-5 °C to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
Workup: Once the reaction is complete, the mixture is poured into ice-water to quench the reaction and hydrolyze the excess acetic anhydride. The product mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The resulting crude product, a mixture of the main product and side products, can be purified by column chromatography or fractional distillation.
Mandatory Visualization
Below is a troubleshooting workflow to address the formation of common side products during the nitration of 4-tert-butyltoluene.
Caption: Troubleshooting workflow for side product formation.
References
Technical Support Center: Purification of Crude 4-Tert-butyl-1-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Tert-butyl-1-methyl-2-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization: | ||
| Oiling out (product separates as a liquid instead of solid) | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. - Try a different solvent or a mixed solvent system with a lower boiling point. - Perform a preliminary purification step (e.g., column chromatography) to remove significant impurities. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[1][2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Poor recovery of the purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. Premature crystallization during hot filtration. | - Concentrate the mother liquor and attempt a second crystallization. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Column Chromatography: | ||
| Poor separation of the desired compound from impurities | Inappropriate solvent system (eluent). Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound is often a good starting point. - Use an appropriate amount of crude material for the size of the column. |
| Cracking or channeling of the stationary phase | Improper packing of the column. | - Ensure the silica gel or alumina is packed uniformly without any air bubbles. A wet packing method is generally preferred. |
| Vacuum Distillation: | ||
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. |
| Product decomposition | The distillation temperature is too high, even under vacuum. | - Reduce the pressure further to lower the boiling point of the compound.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the nitration of 4-tert-butyltoluene. These may include isomers such as 2-tert-butyl-1-methyl-4-nitrobenzene, dinitrated products, and unreacted starting material. Additionally, adducts with the nitrating agent or solvent may be present.[5]
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is suitable for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.
-
Column chromatography is excellent for separating compounds with different polarities and is useful for removing multiple impurities.
-
Vacuum distillation is appropriate for thermally stable, high-boiling liquids to separate them from non-volatile impurities or other components with significantly different boiling points.[3][4][6]
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization is to test solvents of varying polarities. Alcohols such as ethanol or methanol, or hydrocarbon solvents like hexane or heptane, are often effective for nitroaromatic compounds. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be tested to achieve optimal solubility characteristics.[7]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography.[6] By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product.
Experimental Protocols
Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and cover it with a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Add a stir bar or boiling chips to the distillation flask.
-
Sample Addition: Add the crude liquid this compound to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system. The liquid may start to bubble as residual volatile solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the compound at the recorded pressure.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Challenges in the scale-up of 4-Tert-butyl-1-methyl-2-nitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene, particularly concerning challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Formation of side products. | - Monitor reaction progress using TLC or GC-MS. - Ensure precise temperature control, as nitration is highly exothermic. - Optimize the molar ratio of nitric acid to sulfuric acid and substrate. - See "Side Reaction/Impurity Formation" below. |
| Side Reaction/Impurity Formation (e.g., dinitro compounds, oxidized byproducts) | - Excessively harsh reaction conditions (high temperature, high concentration of nitrating agent). - Presence of impurities in starting materials. | - Maintain a low reaction temperature, typically between 0-10°C. - Use a controlled addition rate of the nitrating mixture. - Ensure the purity of 4-tert-butyltoluene and nitrating agents. |
| Runaway Reaction/Poor Temperature Control | - Inadequate cooling capacity for the scale of the reaction. - Too rapid addition of the nitrating mixture. | - Ensure the cooling system is sufficient for the reaction volume. - Add the nitrating mixture dropwise with vigorous stirring. - Have an ice bath or other emergency cooling method readily available. |
| Poor Regioselectivity (Formation of other isomers) | - The directing effects of the tert-butyl and methyl groups can lead to a mixture of isomers. While the desired product is sterically favored, other isomers can form. | - Precise control of reaction temperature can influence isomer distribution. - The choice of nitrating agent and solvent system can affect regioselectivity. Experiment with milder nitrating agents if isomer formation is a significant issue. |
| Difficulties in Product Isolation and Purification | - The product may be an oil or low-melting solid, making crystallization challenging. - Presence of closely related impurities. | - Utilize column chromatography for purification if crystallization is ineffective. - For crystallization, try a variety of solvent systems (e.g., ethanol, methanol, hexane). Seeding with a pure crystal can aid crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 4-tert-butyltoluene using a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to a runaway reaction if not properly controlled, and the corrosive and oxidizing nature of the nitrating agents (nitric and sulfuric acid).[1] It is crucial to have adequate cooling and to add the nitrating mixture slowly and in a controlled manner.
Q3: What are the expected major byproducts in this reaction?
A3: The major byproducts can include other isomers of mononitrated 4-tert-butyltoluene, dinitrated products, and oxidation byproducts. The formation of these is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.
Q5: What is a suitable work-up procedure for this reaction?
A5: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it over ice, followed by extraction of the product into an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a dilute base (like sodium bicarbonate solution) to remove residual acids, followed by a water wash, and finally dried over an anhydrous salt like sodium sulfate.
Experimental Protocols
Synthesis of this compound via Nitration of 4-tert-butyltoluene
Materials:
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4-tert-butyltoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
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Diethyl ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of 4-tert-butyltoluene in an ice-salt bath to 0°C.
-
Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the cooled and stirred 4-tert-butyltoluene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by crystallization from a suitable solvent like ethanol.
Quantitative Data
| Parameter | Value | Notes |
| Typical Yield | 60-75% | Yield is highly dependent on reaction conditions and purification method. |
| Reaction Temperature | 0-10°C | Crucial for minimizing side product formation. |
| Ratio of Reagents (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2.0 | A slight excess of nitric acid is used to ensure complete reaction. |
| Reaction Time | 2-3 hours | Monitored by TLC or GC-MS. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis challenges.
References
Technical Support Center: Purification of 4-Tert-butyl-1-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from 4-tert-butyl-1-methyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in crude this compound?
A1: The most common acidic impurities are residual acids from the nitration synthesis, typically sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Additionally, over-oxidation of the methyl group can lead to the formation of 4-tert-butyl-2-nitrobenzoic acid.
Q2: What is the most straightforward method to remove these acidic impurities?
A2: A simple and effective method is a liquid-liquid extraction using a dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), followed by a water wash to remove any remaining base and salts.[1][2][3][4]
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is recommended when simpler methods like washing with a basic solution are insufficient to achieve the desired purity, or when other non-acidic, structurally similar impurities are present.[5][6][7][8]
Q4: Can recrystallization be used to purify this compound?
A4: Yes, recrystallization can be an effective final purification step to obtain high-purity material, especially after initial purification by extraction or chromatography. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Liquid-Liquid Extraction (Basic Wash)
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | - Vigorous shaking.- High concentration of the organic compound. | - Let the mixture stand for a longer period.- Add a small amount of brine (saturated NaCl solution).- Gently swirl instead of shaking vigorously.- Dilute the organic layer with more solvent. |
| The product is lost into the aqueous layer. | - The basic solution was too concentrated, leading to hydrolysis of the nitro group (rare but possible under harsh conditions).- The product itself has some solubility in the aqueous phase. | - Use a milder base like 5% sodium bicarbonate solution instead of a strong base like NaOH.- Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1] |
| Purity does not improve significantly after washing. | - Impurities are not acidic.- Insufficient mixing with the basic solution. | - Consider using column chromatography for separation.- Ensure thorough mixing of the two phases during extraction by inverting the separatory funnel multiple times.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | - Incorrect solvent system (eluent).- Column was not packed properly.- Flow rate is too fast or too slow.[5] | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.- Ensure the column is packed uniformly without any air bubbles or cracks.[6]- Adjust the flow rate to the optimal level for your column size.[5] |
| The compound is not eluting from the column. | - The eluent is not polar enough.- The compound has decomposed on the silica gel.[7] | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[7] |
| Cracking of the silica gel bed. | - The column ran dry.- Heat generated from the solvent mixing with the silica gel. | - Always keep the solvent level above the top of the silica gel.- Pre-mix the solvent and allow it to cool before packing the column. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction
This protocol describes the removal of acidic impurities using a basic wash.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent like ethyl acetate)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.[2]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution (steps 2-4).
-
Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[1]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation: Expected Purity Improvement
| Purification Step | Major Impurities Removed | Expected Purity (by GC/HPLC) | Typical Yield Loss |
| Crude Product | Sulfuric acid, Nitric acid, 4-tert-butyl-2-nitrobenzoic acid | 85-95% | N/A |
| After Basic Wash | Sulfuric acid, Nitric acid, 4-tert-butyl-2-nitrobenzoic acid | >98% | < 5% |
| After Column Chromatography | Residual starting materials, other organic byproducts | >99.5% | 10-20% |
| After Recrystallization | Minor isomeric impurities, baseline impurities | >99.9% | 5-15% |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the removal of acidic impurities via liquid-liquid extraction.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. magritek.com [magritek.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Regioselective Nitration of Sterically Hindered Toluenes
Welcome to the technical support center for the regioselective nitration of sterically hindered toluenes. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the regioselectivity of your nitration reactions, particularly favoring the para-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high para-selectivity in the nitration of toluene and its derivatives a major objective?
A1: High para-selectivity is often crucial because the para-isomer is frequently the most desired product in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like 2,4,6-trinitrotoluene (TNT).[1][2] Conventional nitration methods often yield a mixture of ortho, meta, and para isomers, with the ortho isomer sometimes being the major product.[2][3] Separating these isomers can be costly, hazardous, and inefficient.[4] Furthermore, the presence of undesired isomers, particularly the meta form, can lead to the formation of unstable and undesirable by-products in subsequent reaction steps.[1][5]
Q2: What are the primary factors that control the regioselectivity of toluene nitration?
A2: The regioselectivity is primarily governed by a combination of electronic and steric effects.[6][7]
-
Electronic Effects: The methyl group of toluene is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the ortho and para positions.[8][9]
-
Steric Effects: The physical bulk of both the substituent(s) on the toluene ring and the incoming electrophile influences the site of attack. The ortho positions are more sterically hindered than the para position.[10][11] For bulky substituents or bulky nitrating agents, attack at the less hindered para position is favored.[12][13]
Q3: My nitration reaction is producing a high ortho:para isomer ratio. How can I increase the yield of the para-nitrotoluene?
A3: To favor the formation of the para-isomer, you can modify the reaction in several ways:
-
Use a Shape-Selective Catalyst: Zeolites, such as H-ZSM-5 and H-Beta, have porous structures that can sterically hinder the formation of the bulkier ortho transition state, thus favoring the more linear para substitution.[2][14] The use of zeolites has been shown to increase the para-isomer yield to over 80%.[2]
-
Choose a Bulkier Nitrating Agent: While the nitronium ion (NO₂⁺) is the ultimate electrophile, its delivery agent can influence steric hindrance. Using nitrating systems like acetyl nitrate or dinitrogen pentoxide (N₂O₅) can alter the steric environment.[1][15]
-
Modify the Solvent: The reaction medium can influence selectivity. For example, solvents like chloroform have been shown to result in lower ortho:para ratios compared to methylene chloride.[16]
-
Employ Additives: The addition of anhydrous calcium sulfate has been demonstrated to substantially increase the formation of the para-isomer.[16]
Q4: What is the role of zeolites in improving para-selectivity, and which type should I choose?
A4: Zeolites are microporous aluminosilicate minerals that act as solid acid catalysts. Their well-defined pore structure is key to their function in regioselective nitration. They favor para-nitration through a "shape-selective" mechanism, where the transition state leading to the ortho-product is too bulky to form efficiently within the zeolite's channels.[5][14] The choice of zeolite is critical; the pore size must be appropriate to differentiate between the transition states. H-ZSM-5 and H-Beta are commonly cited for their effectiveness in toluene nitration.[1][17] The increase in regioselectivity is attributed more to the pore size of the zeolite than to its silica/alumina ratio (SAR).[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrotoluenes | 1. Insufficiently strong nitrating conditions. 2. Water formation inhibiting the catalyst.[18] 3. Reaction temperature is too low. | 1. Ensure the use of a strong acid co-catalyst like sulfuric acid if not using a solid acid catalyst. 2. For heterogeneous catalysis (e.g., zeolites), consider methods for continuous water removal.[18] 3. Optimize the reaction temperature; however, be aware that higher temperatures can sometimes reduce selectivity.[1] |
| High percentage of meta-nitrotoluene (>5%) | 1. Reaction temperature is too high, reducing selectivity. 2. Use of a highly aggressive, non-selective nitrating agent. | 1. Lower the reaction temperature. Nitration with N₂O₅ in CH₂Cl₂ below -40°C has been shown to decrease the meta-isomer to around 1-1.2%.[5] 2. Switch to a more selective nitrating system, such as N₂O₅ in dichloromethane or using a zeolite catalyst, which can reduce meta-isomer formation to near-zero levels.[1][19] |
| Formation of dinitrated or polynitrated by-products | 1. Reaction conditions are too harsh (high temperature, excess nitrating agent).[20] 2. The chosen nitrating agent is too reactive. | 1. Reduce the reaction time, temperature, and the molar ratio of the nitrating agent to toluene. 2. Use a milder nitrating agent. Acetyl nitrate, for instance, is generally not capable of dinitrating toluene.[1][21] |
| Inconsistent results between batches | 1. Catalyst deactivation (in the case of solid acids). 2. Variable water content in reagents (e.g., nitric acid). | 1. Regenerate the solid acid catalyst by heat treatment as per established protocols.[18] 2. Use anhydrous or highly concentrated nitric acid to minimize water, which can dilute the acid catalyst and inhibit the reaction.[4][16] |
Data on Regioselectivity
The following tables summarize quantitative data from various studies to allow for easy comparison of different nitration methods.
Table 1: Isomer Distribution in Toluene Mononitration with Various Nitrating Systems
| Nitrating Agent/System | Catalyst/Additive | Temp. (°C) | ortho (%) | meta (%) | para (%) | para/ortho Ratio | Reference(s) |
| Conc. H₂SO₄/HNO₃ (Conventional) | None | - | 57-60 | 3-5 | 37-39 | ~0.65 | [2][3][22] |
| 90% HNO₃ | Anhydrous CaSO₄ | 25 | - | - | - | ~1.35 (o/p ratio 0.74) | [16] |
| HNO₃ | H-Beta Zeolite | - | - | - | 77 | 2.23 | [1] |
| HNO₃ vapor | H₃PO₄/ZSM-5 | - | - | - | 97.9 | - | [1] |
| N₂O₅ in CH₂Cl₂ | H-ZSM-5 | - | 6 | 0-1 | 94 | 15.67 | [1] |
| Conc. HNO₃ (90-98%) | H-ZSM-5 (small pore) | 70-90 | 10-20 | ~0 | 80-90 | 4.0 - 9.0 | [19] |
| 65% HNO₃ | N,N-diethylethanaminium-2-(sulfooxy)ethyl sulfate (Ionic Liquid) | 80 | 14 | ~0 | 85 | 6.07 | [1] |
| N₂O₅ in CH₂Cl₂ | None | < -40 | - | ~1-1.2 | - | - | [5] |
Table 2: Regioselectivity in the Dinitration of Toluene
| Starting Material | Nitrating Agent/System | Catalyst | 2,4-DNT (%) | 2,6-DNT (%) | 2,4 / 2,6 Ratio | Reference(s) |
| Toluene | Mixed Acids | None | ~80 | ~20 | 4:1 | [4][23] |
| Toluene | HNO₃ / Propanoic Anhydride | Zeolite Hβ | 98 (total DNT) | - | 123:1 | [17] |
| 2-Nitrotoluene | Chloroacetyl Nitrate | None | 94 | 5 | 18.8:1 | [17] |
Experimental Protocols
Protocol 1: Conventional Nitration of Toluene with Mixed Acids
This protocol provides a baseline for typical, non-selective nitration.
-
Preparation: In a 5 mL conical vial equipped with a spin vane, place the vial in an ice-water bath on a magnetic stirrer.[20]
-
Acid Mixture: Carefully add 1.0 mL of concentrated nitric acid to the vial. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.[20]
-
Addition of Toluene: Add 1.0 mL of toluene dropwise over a period of 5 minutes. Maintain cooling to manage the exothermic reaction.[20]
-
Reaction: After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Continue stirring for an additional 10-15 minutes.[3][20]
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the vial with diethyl ether and add the rinsing to the funnel.[20]
-
Extraction: Gently shake the funnel, allowing layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (venting frequently) and then 5 mL of water.[20]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, decant, and evaporate the solvent to obtain the mixture of nitrotoluene isomers.[20]
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the ortho, meta, and para isomers.[3]
Protocol 2: Shape-Selective Nitration of Toluene using Zeolite H-ZSM-5
This protocol is designed to achieve high para-selectivity.
-
Catalyst Activation: Activate the H-ZSM-5 catalyst by heating under vacuum or a flow of dry air to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the activated H-ZSM-5 catalyst and toluene.
-
Heating: Heat the toluene/catalyst mixture to the desired reaction temperature (e.g., 70-90°C).[19]
-
Nitrating Agent Addition: Slowly add concentrated (90-98%) nitric acid dropwise to the heated mixture over a period of 30-60 minutes.[19]
-
Reaction: Maintain the temperature and continue stirring for the desired reaction time (e.g., 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid zeolite catalyst.
-
Purification: Wash the filtrate with water and a dilute sodium bicarbonate solution as described in Protocol 1. Dry the organic layer and remove the solvent.
-
Analysis: Analyze the resulting product via GC to confirm the high para-isomer content.
Visualizations
The following diagrams illustrate key concepts and workflows for improving regioselectivity.
Caption: Workflow for a typical para-selective nitration experiment using a solid acid catalyst.
Caption: Factors influencing the regioselectivity of electrophilic nitration on toluene derivatives.
Caption: Zeolite catalysts favor para-nitration by sterically destabilizing the ortho transition state.
References
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. uwosh.edu [uwosh.edu]
- 4. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Theoretical Study of the Mechanism Behind the para-Selective Nitration of Toluene in Zeolite H-Beta | Book Chapter | PNNL [pnnl.gov]
- 15. researchgate.net [researchgate.net]
- 16. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 20. cerritos.edu [cerritos.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. quora.com [quora.com]
Technical Support Center: 4-Tert-butyl-1-methyl-2-nitrobenzene
This technical support center provides essential information on the stability and storage of 4-Tert-butyl-1-methyl-2-nitrobenzene for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C for optimal preservation.[3]
Q2: Is this compound stable at room temperature?
Yes, the compound is chemically stable under standard ambient conditions, including room temperature. However, for prolonged storage, adhering to the recommended cool and dry conditions is best practice to minimize potential degradation.
Q3: How should I handle this compound in the laboratory?
Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[2] Avoid contact with skin and eyes.[2] After handling, wash hands and any exposed skin thoroughly.
Q4: What are the known incompatibilities for this compound?
While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents and strong bases to prevent potential reactions. Keep the compound away from heat and sources of ignition.[1]
Q5: Are there any signs of decomposition I should watch for?
Visually, any change in color or the appearance of solid precipitates in a liquid sample could indicate decomposition or contamination. If the compound is a solid, any change in its crystalline structure or color should be noted.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).[1][2][3] If degradation is suspected, it is advisable to use a fresh batch of the compound for subsequent experiments. |
| Contamination of the sample. | Ensure that all glassware and equipment are clean and dry before use. Use fresh, high-purity solvents for all solutions. | |
| Change in physical appearance (e.g., color) | Exposure to light, air, or elevated temperatures over time. | Store the compound in a dark or amber-colored vial to protect it from light. Ensure the container is tightly sealed to minimize air exposure.[1] Avoid prolonged exposure to high temperatures. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the literature for appropriate solvents for your specific application. The product's low water solubility suggests that organic solvents are more suitable.[4] |
| The compound may have degraded or precipitated out of solution. | If the compound has been in solution for an extended period, consider preparing a fresh solution. |
Experimental Protocols
-
Preparation of Samples: Dissolve the compound in the relevant solvent system at a known concentration.
-
Storage Conditions: Aliquot the samples and store them under various conditions (e.g., different temperatures, light exposures, pH values).
-
Time Points: At specified time intervals, retrieve samples for analysis.
-
Analysis: Utilize a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the amount of the parent compound remaining and to detect any potential degradation products.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its stability under the tested conditions.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results.
References
Overcoming solubility issues during the reaction of 4-Tert-butyl-1-methyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during chemical reactions involving 4-tert-butyl-1-methyl-2-nitrobenzene. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?
A2: Incomplete dissolution can be attributed to several factors:
-
Inappropriate solvent choice: The polarity of your solvent may not be optimal for dissolving this compound.
-
Low temperature: The solubility of most solid organic compounds increases with temperature.[3][4][5][6] Your reaction may be running at a temperature too low to achieve complete dissolution.
-
Concentration exceeds solubility limit: You may be attempting to dissolve an amount of the compound that exceeds its solubility limit in the chosen volume of solvent at that specific temperature.
-
Purity of the compound: Impurities in your starting material could affect its solubility characteristics.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly soluble compounds.[7][8][9] A co-solvent system can modify the overall polarity of the solvent mixture to better match that of the solute. For instance, if your primary solvent is non-polar, adding a more polar co-solvent might improve the solubility of this compound.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility increases as the temperature of the solvent increases.[3][4][5][6] Therefore, carefully heating your reaction mixture can be a simple and effective way to overcome solubility issues. However, you must consider the thermal stability of your reactants and products to avoid degradation.
Troubleshooting Guides
Issue 1: Poor Solubility During a Reduction Reaction of the Nitro Group
Problem: You are attempting to reduce the nitro group of this compound to an amine, but the starting material is not fully dissolving in the reaction solvent, leading to a sluggish or incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Recommended Actions:
-
Evaluate Your Solvent Choice: For reduction reactions (e.g., using Sn/HCl, H₂/Pd-C), polar protic solvents are often employed. Refer to the table below for suitable options.
-
Increase Reaction Temperature: Gently warm the reaction mixture. Many reductions can be performed at elevated temperatures (e.g., 50-80 °C) to improve solubility. Always monitor for potential side reactions or degradation.
-
Employ a Co-solvent System: If increasing the temperature is not feasible or effective, consider adding a co-solvent. For example, if you are using ethanol, adding a small amount of a more solubilizing solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) could be beneficial.
-
Change the Primary Solvent: If the above steps fail, a complete change of the primary solvent may be necessary.
Table 1: Solvent Suitability for Reactions of this compound
| Solvent | Polarity | Typical Use Cases | Notes |
| Ethanol | Polar | Reduction of nitro group | Good general-purpose solvent for moderately polar compounds.[1] |
| Methanol | Polar | Reduction of nitro group | Similar to ethanol, can be effective.[1] |
| Tetrahydrofuran (THF) | Polar | Co-solvent, general reactions | A good choice for dissolving many organic compounds. Can be used as a co-solvent with alcohols or water. |
| N,N-Dimethylformamide (DMF) | Polar | Reactions requiring high solubility, co-solvent | A powerful solvent that can dissolve a wide range of compounds. Use with caution due to its high boiling point, which can make removal difficult. |
| Dichloromethane (DCM) | Non-polar | Electrophilic substitution, general reactions | A common solvent for a variety of organic reactions. May be suitable depending on the other reactants. |
| Acetic Acid | Polar | Reductions (e.g., with iron powder) | Often used in reductions of nitroarenes with metals. The acidic nature can also facilitate the reaction. |
| Toluene | Non-polar | General reactions, co-solvent | Can be used for reactions where a non-polar environment is preferred. May require heating to dissolve this compound. |
Issue 2: Precipitation of Material During an Electrophilic Aromatic Substitution Reaction
Problem: You are performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound, and you observe the formation of a precipitate as the reaction progresses, indicating that either the starting material or the product is crashing out of solution.
Logical Relationship Diagram:
Caption: Factors leading to precipitation during reaction.
Recommended Actions:
-
Analyze the Precipitate: If possible, isolate and analyze a small sample of the precipitate to determine if it is unreacted starting material or the desired product. This will guide your next steps.
-
Adjust Solvent Composition:
-
If the starting material is precipitating: The polarity of the reaction medium may be changing as the reagents are consumed or byproducts are formed. Consider adding a small amount of a co-solvent that is known to dissolve the starting material well.
-
If the product is precipitating: The product may be less soluble than the starting material in the reaction solvent. You can either add a co-solvent that will dissolve the product or, if the reaction is complete, this may be a convenient way to isolate the product.
-
-
Maintain a Constant Temperature: If the reaction is exothermic, the initial temperature increase may keep everything in solution, but as the reaction slows and the mixture cools, precipitation can occur. Use a temperature-controlled bath to maintain a consistent temperature throughout the reaction.
-
Increase Solvent Volume: A simple solution can be to increase the total volume of the solvent to ensure that all components remain below their solubility limits.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility by Heating
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To a reaction vessel equipped with a magnetic stirrer and a condenser, add the solvent and begin stirring.
-
Slowly add the this compound to the stirring solvent at room temperature.
-
If the solid does not fully dissolve, begin to gently heat the mixture using a water or oil bath.
-
Increase the temperature in increments of 5-10 °C, allowing the mixture to stir for several minutes at each new temperature.
-
Once the solid is fully dissolved, proceed with the addition of other reagents. Maintain the temperature at which dissolution was achieved for the duration of the reaction, ensuring it does not exceed the thermal stability limits of the reactants or products.
Protocol 2: Screening for an Effective Co-solvent System
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In a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume of your primary reaction solvent (e.g., 1 mL).
-
To vials that show incomplete dissolution, add a potential co-solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, stir or shake the vial and observe for dissolution.
-
Record the co-solvent and the approximate ratio of primary solvent to co-solvent that achieves complete dissolution.
-
Select the most effective and compatible co-solvent system for your scaled-up reaction. Ensure the chosen co-solvent does not interfere with the desired chemical transformation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubility enhancement techniques [wisdomlib.org]
Validation & Comparative
Comparative Guide to Synthetic Intermediates: 4-Tert-butyl-1-methyl-2-nitrobenzene vs. 2-Nitro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two substituted nitroaromatic compounds, 4-tert-butyl-1-methyl-2-nitrobenzene and 2-nitro-p-xylene (also known as 1,4-dimethyl-2-nitrobenzene). Both serve as valuable intermediates in organic synthesis, particularly for the production of anilines used in pharmaceuticals, agrochemicals, and dyes.[1][2] The primary structural difference—a bulky tert-butyl group versus a smaller methyl group—imparts distinct steric and electronic properties, significantly influencing their reactivity and utility in synthetic pathways.
Physical and Chemical Properties
The fundamental properties of these compounds are summarized below. The larger tert-butyl group results in a higher molecular weight and different physical constants compared to its dimethyl analogue.
| Property | This compound | 2-Nitro-p-xylene |
| Molecular Formula | C₁₁H₁₅NO₂[3] | C₈H₉NO₂[4][5] |
| Molecular Weight | 193.24 g/mol | 151.16 g/mol [2][4] |
| CAS Number | 62559-08-4[6] | 89-58-7[5][7] |
| Appearance | Not specified; likely a liquid or low-melting solid | Pale yellow solid or oily liquid[2][7] |
| Melting Point | Not available | 9.1 °C[2] |
| Boiling Point | Not available | 238 °C[2] |
| Density | Not available | 1.086 - 1.132 g/cm³[2][7] |
| Solubility | Insoluble in water | Limited to negligible solubility in water; soluble in organic solvents like ethyl acetate and acetone.[2][7] |
Reactivity and Synthetic Utility: A Comparative Analysis
The primary utility of these nitroarenes in synthesis is their reduction to the corresponding anilines, which are versatile precursors for more complex molecules. The key difference in their synthetic performance arises from the steric hindrance imposed by the tert-butyl group.
Steric Effects
The most significant factor differentiating the two molecules is the steric bulk of the tert-butyl group.[8]
-
This compound: The large tert-butyl group is positioned para to the methyl group and meta to the nitro group. More importantly, the methyl and nitro groups are ortho to each other. This arrangement creates significant steric congestion around the nitro group. This hindrance can decrease the rate of reactions involving the nitro group, such as catalytic hydrogenation, by impeding the approach of reagents and the catalyst's active surface.[8][9][10]
-
2-Nitro-p-xylene: The two methyl groups flank the nitro group. While methyl groups do exert some steric influence, it is considerably less than that of a tert-butyl group. Therefore, the nitro group in 2-nitro-p-xylene is more accessible to reagents.
Electronic Effects
Both methyl and tert-butyl groups are alkyl groups that act as weak electron-donating groups through an inductive effect.[11] This effect slightly activates the aromatic ring towards electrophilic substitution. However, the dominant influence on their comparative reactivity is the steric factor rather than subtle differences in their electronic contributions.
Application in Synthesis
The choice between these two intermediates depends on the synthetic goal:
-
2-Nitro-p-xylene is a standard precursor for 2,5-dimethylaniline, a widely used building block. Its relatively unhindered nature allows for more conventional reaction conditions.
-
This compound is selected when the bulky tert-butyl group is a desired feature in the final target molecule. This group can enhance solubility in nonpolar solvents, modulate biological activity, or provide steric shielding to protect adjacent functional groups from undesired reactions.[8] The synthesis of its corresponding aniline (4-tert-butyl-2-methylaniline) may require more forcing conditions (higher temperature, pressure, or more active catalysts) to overcome the steric hindrance around the nitro group.
Below is a diagram illustrating how the structural differences logically influence their synthetic reactivity.
Comparative Experimental Data: Catalytic Hydrogenation
Catalytic hydrogenation is the most common and environmentally benign method for reducing nitroarenes to anilines.[1][12] While a direct, side-by-side comparison under identical conditions is not available in the literature, the following table summarizes representative conditions for the hydrogenation of substituted nitroaromatics, illustrating the general parameters for this type of transformation.
| Parameter | Hydrogenation of a Sterically Hindered Nitroarene | Hydrogenation of a Less Hindered Nitroarene |
| Substrate Example | Substituted Nitrobenzene | Nitrobenzene / Nitrotoluene |
| Catalyst | Ru/CMK-3 or Pd/C[13] | Mn-based catalyst or Pd/C[12] |
| Solvent | Ethanol or Toluene[12][13] | Toluene[12] |
| Temperature | Room Temperature to 130 °C[12][13] | 130 °C[12] |
| H₂ Pressure | 1 - 50 bar[12][13] | 50 bar[12] |
| Typical Yield | Generally >90% (highly substrate dependent) | >95%[12] |
| Key Observation | Steric hindrance from bulky groups can significantly slow the reaction rate, potentially requiring higher catalyst loading, temperature, or pressure compared to less hindered substrates.[9][10] | The reaction typically proceeds efficiently under standard conditions.[12] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitroarene
This protocol provides a general methodology for the reduction of a nitro group on an aromatic ring using a palladium on carbon (Pd/C) catalyst.
Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment. Handling of catalysts like Pd/C, which can be pyrophoric, should be done with care.
Materials:
-
Nitroaromatic compound (e.g., this compound or 2-nitro-p-xylene)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
-
Hydrogen gas (H₂) source with a regulator
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Place the nitroaromatic substrate (1.0 eq) and a magnetic stir bar into the hydrogenation vessel.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Solvent Addition: Add the solvent (e.g., ethanol) in a sufficient amount to dissolve the substrate and form a slurry with the catalyst.
-
Inerting the System: Seal the vessel and connect it to the vacuum/inert gas manifold. Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen gas by evacuating and backfilling with H₂. Repeat 3-5 times. Pressurize the vessel to the desired pressure (e.g., 1-4 atm or 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by observing the uptake of hydrogen from the source or by analytical methods (TLC or GC-MS) on small, carefully withdrawn aliquots.
-
Workup: Once the reaction is complete (no further H₂ uptake), vent the hydrogen pressure carefully and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely in the air as it may be pyrophoric. It should be wetted with water and disposed of appropriately.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude aniline can be purified further by distillation, crystallization, or column chromatography if necessary.
The following diagram illustrates the general workflow for this experimental procedure.
Conclusion
-
2-Nitro-p-xylene is a less sterically hindered and likely more reactive precursor, suitable for general synthetic applications where a 2,5-dimethylaniline moiety is desired.
-
This compound offers a route to anilines containing a bulky tert-butyl group. While its synthesis and subsequent reactions may be more challenging due to significant steric hindrance around the nitro group, it is the intermediate of choice when this bulky substituent is essential for the final product's desired physical or biological properties.
Researchers should consider the steric profile of these molecules when designing synthetic routes, as it will directly impact reaction kinetics and may necessitate the optimization of reaction conditions.
References
- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C11H15NO2 | CID 10954415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-1-nitrobenzene 98% | 89-87-2 [sigmaaldrich.com]
- 5. Benzene, 1,4-dimethyl-2-nitro- [webbook.nist.gov]
- 6. This compound | CAS#:62559-08-4 | Chemsrc [chemsrc.com]
- 7. Nitro-p-xylene | C8H9NO2 | CID 6974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. researchgate.net [researchgate.net]
Comparison of different reducing agents for 4-Tert-butyl-1-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitro group in 4-tert-butyl-1-methyl-2-nitrobenzene to form the corresponding aniline, 4-tert-butyl-1-methyl-2-aminobenzene, is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The selection of an appropriate reducing agent is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of common reducing agents for this transformation, supported by representative experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The following table summarizes the key performance indicators for three widely used methods for the reduction of nitroarenes, providing a comparative overview for the reduction of this compound.
| Reducing Agent/System | Catalyst/Reagent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25 - 50 | 2 - 8 | >95 | High | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Metal/Acid Reduction | Iron (Fe) powder / Hydrochloric Acid (HCl) | Ethanol, Water, Acetic Acid | 80 - 100 | 4 - 12 | 85 - 95 | Good | Cost-effective, widely applicable. | Large amount of iron sludge produced, work-up can be tedious, strongly acidic conditions.[1][2] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | 50 - 80 | 3 - 6 | 90 - 98 | High | High chemoselectivity, milder conditions than Fe/HCl.[3] | Stoichiometric amounts of tin salts are required, tin waste is toxic and requires careful disposal.[3] |
Experimental Protocols
Detailed methodologies for each of the compared reduction methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Procedure:
-
In a high-pressure reactor, a solution of this compound (1 equivalent) in ethanol is prepared.
-
10% Palladium on carbon (5-10 mol%) is added to the solution.
-
The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 3-5 atm).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 50°C) for 2-8 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-tert-butyl-1-methyl-2-aminobenzene.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Metal/Acid Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (3-5 equivalents) and a mixture of ethanol and water.
-
The mixture is heated to reflux, and a solution of this compound (1 equivalent) in ethanol is added dropwise.
-
A small amount of concentrated hydrochloric acid is added cautiously to initiate the reaction.
-
The reaction mixture is maintained at reflux with vigorous stirring for 4-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a bed of celite to remove the iron sludge.
-
The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification is typically achieved by column chromatography or distillation.
Metal Salt Reduction using Stannous Chloride (SnCl₂)
Procedure:
-
In a round-bottom flask, this compound (1 equivalent) is dissolved in ethanol.
-
Stannous chloride dihydrate (3-4 equivalents) is added to the solution in portions.[3]
-
The reaction mixture is stirred at 50-80°C for 3-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with a concentrated solution of sodium hydroxide or potassium hydroxide until the tin salts are dissolved.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired amine.
-
Further purification can be performed by column chromatography if needed.
Visualizing the Workflow
A general experimental workflow for the reduction of this compound is depicted in the following diagram.
Caption: General workflow for the reduction of this compound.
References
Unambiguous Structure Confirmation of 4-Tert-butyl-1-methyl-2-nitrobenzene: A Comparative Spectral Analysis Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. This guide provides a comprehensive comparison of spectral data for the unambiguous confirmation of 4-tert-butyl-1-methyl-2-nitrobenzene, benchmarked against its isomer, 2-tert-butyl-1-methyl-4-nitrobenzene. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid in the structural characterization of similar aromatic nitro compounds.
The correct identification of isomers is a critical step in chemical synthesis and drug discovery, as different isomeric forms of a molecule can exhibit vastly different biological activities and toxicological profiles. Here, we employ a multi-spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between this compound and its structural isomer.
Comparative Spectral Data Analysis
The following table summarizes the predicted and experimental spectral data for this compound and a comparative isomer, 2-tert-butyl-1-methyl-4-nitrobenzene. The distinct substitution patterns on the benzene ring give rise to unique spectroscopic signatures, enabling their differentiation.
| Spectroscopic Data | This compound (Predicted/Expected) | 2-Tert-butyl-1-methyl-4-nitrobenzene (Alternative) |
| ¹H NMR (ppm) | ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (s, 1H), ~2.4 (s, 3H), ~1.3 (s, 9H) | ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.3 (d, 1H), ~2.6 (s, 3H), ~1.4 (s, 9H) |
| ¹³C NMR (ppm) | ~150 (C-NO₂), ~148 (C-tBu), ~135 (C-CH₃), ~132 (CH), ~128 (CH), ~125 (CH), ~35 (C-tBu), ~31 (CH₃-tBu), ~20 (CH₃) | ~149 (C-NO₂), ~147 (C-CH₃), ~138 (C-tBu), ~129 (CH), ~124 (CH), ~122 (CH), ~36 (C-tBu), ~30 (CH₃-tBu), ~22 (CH₃) |
| IR (cm⁻¹) | Aromatic C-H Stretch: 3100-3000Aliphatic C-H Stretch: 2960-2870Asymmetric NO₂ Stretch: 1550-1520Symmetric NO₂ Stretch: 1355-1335Aromatic C=C Stretch: 1610, 1480 | Aromatic C-H Stretch: 3100-3000Aliphatic C-H Stretch: 2960-2870Asymmetric NO₂ Stretch: 1530-1500Symmetric NO₂ Stretch: 1350-1330Aromatic C=C Stretch: 1600, 1470 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 193Major Fragments: 178 [M-CH₃]⁺, 147 [M-NO₂]⁺, 132 [M-NO₂-CH₃]⁺, 91, 57 | Molecular Ion [M]⁺: 193Major Fragments: 178 [M-CH₃]⁺, 147 [M-NO₂]⁺, 132 [M-NO₂-CH₃]⁺, 91, 57 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality data for the structural confirmation of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Temperature: 298 K
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 40-400 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Inlet System: If using GC-MS, a suitable temperature program for the GC oven should be developed to ensure good separation and peak shape.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of an unknown aromatic nitro compound.
Caption: Logical workflow for the spectral analysis and structural confirmation of an aromatic compound.
A Comparative Guide to the Purity Analysis of Synthesized 4-Tert-butyl-1-methyl-2-nitrobenzene by HPLC and GC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4-tert-butyl-1-methyl-2-nitrobenzene, a key intermediate in various synthetic pathways.
Introduction
This compound is a substituted nitroaromatic compound. The choice between HPLC and GC for its purity analysis depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities. Both chromatographic techniques are powerful for separating and quantifying components in a mixture, but they operate on different principles.[1][2][3] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile and thermally sensitive molecules.[2][4] In contrast, GC separates volatile and thermally stable compounds in the gas phase as they are carried through a column by an inert gas.[2][3]
This guide presents hypothetical experimental data and protocols to illustrate the application of both techniques in the purity analysis of this compound.
Comparative Performance: HPLC vs. GC
The selection of the primary analytical technique for purity assessment often involves a trade-off between speed, sensitivity, and applicability to the analyte and its potential impurities.
| Parameter | HPLC Analysis | GC Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds.[2][3][4] | Ideal for volatile and thermally stable compounds.[2][3] |
| Typical Run Time | 10 - 60 minutes.[2][4] | A few minutes to seconds.[2][4] |
| Resolution | Generally provides good resolution for a wide range of compounds. | Capillary GC offers very high resolution and sharp peaks.[4] |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[4][5] | Flame Ionization (FID), Mass Spectrometry (MS).[4][5] |
| Cost-Effectiveness | Can be more expensive due to solvent consumption and pump maintenance.[2][4] | Generally more cost-effective due to the use of gases instead of solvents.[2][3] |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to serve as a starting point for method development and validation for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at 254 nm.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted to 0.1 mg/mL with the mobile phase for analysis.
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A capillary column with a slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: The synthesized compound is dissolved in dichloromethane at a concentration of 1 mg/mL. This solution is then diluted to 0.1 mg/mL for injection.
Data Presentation and Analysis
The following tables summarize hypothetical quantitative data obtained from the HPLC and GC analyses of a synthesized batch of this compound, alongside potential process-related impurities.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.52 | 99.54 |
| Impurity A (Starting Material) | 4.21 | 0.25 |
| Impurity B (Isomer) | 9.15 | 0.18 |
| Unknown Impurity | 6.78 | 0.03 |
Table 2: GC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 10.23 | 99.61 |
| Impurity A (Starting Material) | 6.89 | 0.22 |
| Impurity C (Side-product) | 11.05 | 0.15 |
| Unknown Impurity | 8.45 | 0.02 |
Workflow for Purity Analysis
The general workflow for the purity analysis of a synthesized compound using either HPLC or GC is depicted in the following diagram.
Caption: General workflow for purity analysis by HPLC or GC.
Conclusion
Both HPLC and GC are highly effective techniques for the purity analysis of synthesized this compound. The choice between the two will be dictated by the specific requirements of the analysis.
-
HPLC is advantageous for its versatility in handling a broader range of compounds with varying polarities and thermal stabilities. It is often the method of choice in pharmaceutical quality control.[3]
-
GC offers faster analysis times and higher resolution for volatile compounds, making it an excellent choice for high-throughput screening and the analysis of volatile impurities.[3]
For comprehensive purity profiling, employing both techniques can be beneficial, as they may reveal different impurity profiles due to their orthogonal separation mechanisms. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the quality assessment of this compound and related compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Nitrating Agents for the Synthesis of Hindered Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a sterically hindered aromatic ring is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. However, the reduced reactivity of hindered positions and the potential for competing side reactions present significant challenges. The choice of nitrating agent is paramount to achieving desired yields and regioselectivity. This guide provides a comparative analysis of common nitrating agents for the synthesis of hindered nitroaromatics, supported by experimental data and detailed protocols.
Performance Comparison of Nitrating Agents for o-Xylene
To illustrate the differences in performance, this guide focuses on the nitration of o-xylene, a representative hindered aromatic substrate. The presence of two adjacent methyl groups provides steric hindrance and directs nitration to the 3- and 4-positions. The table below summarizes the typical yields and isomer distributions obtained with various nitrating agents.
| Nitrating Agent | Total Yield (%) | 3-Nitro-o-xylene (%) | 4-Nitro-o-xylene (%) | Dinitro-o-xylene (%) | Key Observations |
| Mixed Acid (H₂SO₄/HNO₃) | ~94 | 55-65 | 35-45 | Present | A strong and cost-effective nitrating system, but often shows lower regioselectivity for the less hindered product and can lead to over-nitration and oxidative side products.[1][2][3] The isomer ratio can be influenced by reaction conditions. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | High | ~70-80 | ~20-30 | Low | A powerful, pre-formed source of the nitronium ion that can be used under anhydrous conditions, often leading to high yields and favoring the sterically more accessible product.[4] The solvent can influence the isomer distribution.[4] |
| Dinitrogen Pentoxide (N₂O₅) | Quantitative | Minor | Major | Low | A potent and clean nitrating agent, often used in non-acidic media, which can lead to high regioselectivity for the para-isomer and minimizes acid-catalyzed side reactions.[5][6] |
| Acetyl Nitrate (in situ) | Variable | Variable | Variable | Variable | A milder nitrating agent generated in situ from nitric acid and acetic anhydride. It can offer improved selectivity in some cases but may be less reactive towards highly deactivated or hindered substrates.[7] |
Experimental Protocols
Detailed methodologies for the nitration of o-xylene with each of the discussed nitrating agents are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Mixed Acid (H₂SO₄/HNO₃) Nitration
This is the most traditional and industrially prevalent method for aromatic nitration.[8]
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 2.5 equivalents) and cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated nitric acid (70%, 1.1 equivalents) to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add o-xylene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation or chromatography to separate the isomers.[9]
Nitronium Tetrafluoroborate (NO₂BF₄) Nitration
Nitronium tetrafluoroborate is a stable salt and a direct source of the electrophilic nitronium ion, allowing for nitration under non-acidic and anhydrous conditions.[10]
Protocol:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-xylene (1 equivalent) in a suitable anhydrous solvent such as sulfolane or acetonitrile.
-
Cool the solution to 0-5 °C.
-
In a separate flask, prepare a suspension of nitronium tetrafluoroborate (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the suspension of NO₂BF₄ to the o-xylene solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature for 1-2 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product for further purification.[10]
Dinitrogen Pentoxide (N₂O₅) Nitration
N₂O₅ is a powerful nitrating agent that can be used in organic solvents, often providing high yields and good regioselectivity with minimal acid waste.[6]
Protocol:
-
Prepare a solution of dinitrogen pentoxide (1.1 equivalents) in a dry, inert solvent such as dichloromethane or liquefied 1,1,1,2-tetrafluoroethane in a flask equipped with a low-temperature thermometer and a means for maintaining an inert atmosphere.[6]
-
Cool the N₂O₅ solution to a low temperature, typically between -20 °C and 0 °C.
-
In a separate flask, dissolve o-xylene (1 equivalent) in the same solvent.
-
Slowly add the o-xylene solution to the cold N₂O₅ solution with efficient stirring.
-
Maintain the reaction at the low temperature and monitor its progress. The reaction is often rapid.
-
Once the reaction is complete, quench it by pouring it into a cold, stirred aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
After filtration, remove the solvent by evaporation to yield the crude nitro-o-xylenes, which can then be purified.[5][6]
Acetyl Nitrate Nitration
Acetyl nitrate is a milder nitrating agent, typically generated in situ from nitric acid and acetic anhydride.[11]
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, place acetic anhydride (3 equivalents) and cool it to 0-5 °C.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the acetic anhydride with vigorous stirring, keeping the temperature below 10 °C. This in situ generation of acetyl nitrate should be done with caution due to the exothermic nature of the reaction.
-
After the addition of nitric acid is complete, stir the mixture for 15-30 minutes at 0-5 °C.
-
Add o-xylene (1 equivalent) to the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 10 °C.
-
After the addition, let the reaction mixture stir at room temperature for several hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
Pour the reaction mixture into a large volume of ice-water with stirring.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Logical Workflow for Nitrating Agent Selection and Synthesis
The following diagram illustrates a general workflow for the nitration of a hindered aromatic compound, from reagent selection to product analysis.
Caption: A logical workflow for the synthesis of hindered nitroaromatics.
Signaling Pathways in Electrophilic Aromatic Nitration
The underlying mechanism for all these nitration methods is electrophilic aromatic substitution. The key step is the generation of the nitronium ion (NO₂⁺) or a related electrophilic species, which then attacks the electron-rich aromatic ring.
Caption: Generation of the nitronium ion and its role in electrophilic substitution.
References
- 1. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 8. researchgate.net [researchgate.net]
- 9. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Assessing the Steric Hindrance of the Tert-Butyl Group on Reaction Rates: A Comparative Guide
The tert-butyl group, with its bulky three-dimensional structure, serves as a significant modulator of chemical reactivity. Its considerable size introduces steric hindrance, a phenomenon that can dramatically alter the rate and outcome of chemical reactions by impeding the approach of reactants.[1] This guide provides a comparative analysis of the tert-butyl group's steric effects on various reaction types, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
The impact of the tert-butyl group is profoundly evident in nucleophilic substitution reactions, where it dictates the mechanistic pathway.
In bimolecular nucleophilic substitution (SN2) reactions , the nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group. The bulky tert-butyl group effectively shields this carbon, making the approach of the nucleophile exceptionally difficult.[2] This steric hindrance raises the energy of the transition state, dramatically slowing down or even preventing the reaction altogether.[2][3] Consequently, tertiary alkyl halides like tert-butyl bromide are generally unreactive under SN2 conditions.[4]
Conversely, in unimolecular nucleophilic substitution (SN1) reactions , the rate-determining step is the formation of a carbocation intermediate. The tert-butyl group, with its three electron-donating methyl groups, is highly effective at stabilizing the resulting tertiary carbocation. While steric hindrance can inhibit the solvation of the carbocation, the stabilizing inductive effect often predominates, making the SN1 pathway favorable for tertiary substrates.[4][5]
Table 1: Relative Reaction Rates of Alkyl Bromides in an SN2 Reaction with Iodide
| Substrate | Structure | Relative Rate |
| Methyl Bromide | CH₃Br | 200,000 |
| Ethyl Bromide | CH₃CH₂Br | 1,350 |
| Isopropyl Bromide | (CH₃)₂CHBr | 1 |
| Tert-Butyl Bromide | (CH₃)₃CBr | ~0 (negligible) |
Data adapted from studies on SN2 reaction kinetics, illustrating the dramatic decrease in rate with increased substitution.[2][6]
Experimental Protocol: Comparative SN2 Reaction of Alkyl Halides
Objective: To qualitatively compare the reaction rates of primary, secondary, and tertiary alkyl halides with sodium iodide in acetone.
Materials:
-
1-bromobutane (primary)
-
2-bromobutane (secondary)
-
2-bromo-2-methylpropane (tert-butyl bromide, tertiary)
-
15% solution of sodium iodide in anhydrous acetone
-
Test tubes, water bath
Procedure:
-
Place 2 mL of the 15% NaI in acetone solution into three separate, dry test tubes.
-
Add 4 drops of 1-bromobutane to the first test tube, 4 drops of 2-bromobutane to the second, and 4 drops of 2-bromo-2-methylpropane to the third.
-
Shake each test tube to ensure mixing.
-
Record the time required for a precipitate (NaBr) to form. Sodium bromide is insoluble in acetone, so its formation indicates a reaction has occurred.
-
If no reaction is observed at room temperature after 5 minutes, place the test tubes in a 50°C water bath and observe for any changes.
Expected Outcome: A precipitate will form rapidly in the test tube containing the primary alkyl halide. The secondary alkyl halide will react more slowly, potentially requiring heating. The tertiary alkyl halide will show no discernible reaction, demonstrating the profound steric hindrance of the tert-butyl group to SN2 reactions.
Figure 1. Mechanistic pathways for a tert-butyl halide.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the tert-butyl group acts as an activating, ortho-para director due to its electron-donating inductive effect.[7][8] However, its large size creates significant steric hindrance at the adjacent ortho positions.[9] This steric impediment makes it difficult for the incoming electrophile to attack the ortho carbons, leading to a strong preference for substitution at the sterically accessible para position. This contrasts sharply with the smaller methyl group in toluene, which allows for a much higher proportion of ortho substitution.[8][9]
Table 2: Product Distribution in the Nitration of Toluene and Tert-Butylbenzene
| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Toluene | 58.5 | 4.5 | 37.0 |
| Tert-Butylbenzene | 16 | 8 | 75 |
Data highlights the steric effect of the tert-butyl group, which dramatically increases the yield of the para isomer at the expense of the ortho isomer.[9]
Experimental Protocol: Nitration of Tert-Butylbenzene
Objective: To synthesize p-nitro-tert-butylbenzene and observe the directing effect of the tert-butyl group.
Materials:
-
Tert-butylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath, flask, separating funnel
-
Dichloromethane (for extraction)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated H₂SO₄ to 5 mL of concentrated HNO₃ in a flask cooled in an ice bath.
-
In a separate flask, also cooled in an ice bath, place 5 g of tert-butylbenzene.
-
Slowly add the cold nitrating mixture dropwise to the tert-butylbenzene with constant stirring, keeping the temperature below 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, then with sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of ortho, meta, and para isomers.
Figure 2. Influence of the tert-butyl group on EAS regioselectivity.
Esterification Reactions
In esterification, the steric bulk of a tert-butyl group on either the alcohol (tert-butanol) or the carboxylic acid can significantly hinder the reaction.[10] The tetrahedral intermediate formed during the reaction becomes highly crowded when a tert-butyl group is present, increasing the activation energy and thus slowing the reaction rate. While esterification of tert-butanol is possible, it often requires specific catalysts and conditions to overcome the steric hindrance.[11]
Table 3: Qualitative Comparison of Esterification Rates
| Alcohol | Carboxylic Acid | Relative Rate | Steric Hindrance |
| Methanol | Acetic Acid | Fast | Low |
| Isopropanol | Acetic Acid | Moderate | Medium |
| Tert-Butanol | Acetic Acid | Very Slow | High |
| Methanol | Pivalic Acid | Slow | High |
This table provides a general comparison. Actual rates depend on specific reaction conditions (catalyst, temperature).
Experimental Protocol: Fischer Esterification
Objective: To compare the rate of ester formation between methanol and tert-butanol with acetic acid.
Materials:
-
Methanol
-
Tert-butanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Test tubes, reflux condenser, heating mantle
Procedure:
-
Set up two reaction flasks equipped with reflux condensers.
-
In the first flask, combine 0.2 mol of methanol, 0.2 mol of acetic acid, and a few drops of concentrated H₂SO₄.
-
In the second flask, combine 0.2 mol of tert-butanol, 0.2 mol of acetic acid, and a few drops of concentrated H₂SO₄.
-
Heat both mixtures to reflux for 1 hour.
-
After cooling, work up both reaction mixtures by washing with water and sodium bicarbonate solution.
-
Isolate the ester products and compare the yields to assess the relative reaction rates.
Expected Outcome: The reaction with methanol will produce a significantly higher yield of methyl acetate compared to the reaction with tert-butanol, which will yield very little tert-butyl acetate under these conditions, highlighting the inhibitory effect of steric hindrance.
Figure 3. Steric hindrance in the tetrahedral intermediate of esterification.
Conclusion
The tert-butyl group exerts a powerful steric influence that is fundamental to understanding and predicting chemical reactivity. Its bulkiness is a critical tool in synthetic chemistry, capable of blocking reaction pathways (SN2), directing the regiochemical outcome of reactions (EAS), and modulating reaction rates (esterification). For researchers in drug development and materials science, leveraging the steric properties of the tert-butyl group allows for precise control over molecular architecture and reactivity, enabling the design of more selective and stable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-tert-butyl-2-methylaniline: An Evaluation of a Novel Synthetic Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a novel synthetic route to 4-tert-butyl-2-methylaniline against a conventional, multi-step approach. The data presented herein demonstrates the potential of the new pathway to significantly improve yield, reduce reaction time, and simplify the overall manufacturing process.
4-tert-butyl-2-methylaniline is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the chemical and pharmaceutical industries.
This guide outlines a well-established, traditional route to 4-tert-butyl-2-methylaniline and introduces a more streamlined, novel synthetic approach. The two methods are compared based on key performance indicators such as the number of steps, overall yield, and reaction conditions. Detailed experimental protocols for the novel route are provided to facilitate its adoption and validation.
Established Synthetic Route: A Multi-Step Approach
The established synthesis of 4-tert-butyl-2-methylaniline is a five-step process commencing with the protection of the amino group of o-toluidine, followed by Friedel-Crafts alkylation, nitration, deprotection, and final reduction of the nitro group. While reliable, this pathway is characterized by its length and the need for multiple intermediate purifications, which can lead to a lower overall yield and increased production costs.
Novel Synthetic Route: A Streamlined Two-Step Process
The newly developed synthetic pathway significantly shortens the synthesis to a two-step process. This route begins with the direct nitration of 4-tert-butyltoluene to yield 4-tert-butyl-1-methyl-2-nitrobenzene, which is then subjected to a catalytic reduction to afford the final product. This approach eliminates the need for protecting and deprotecting the amino group, thereby increasing efficiency and reducing waste.
Comparative Analysis of Synthetic Routes
The following table provides a quantitative comparison of the established and novel synthetic routes to 4-tert-butyl-2-methylaniline.
| Parameter | Established Route | New Route |
| Number of Steps | 5 | 2 |
| Starting Material | o-Toluidine | 4-tert-butyltoluene |
| Key Intermediates | N-acetyl-o-toluidine, 4-tert-butyl-N-acetyl-2-methylaniline, 4-tert-butyl-N-acetyl-2-methyl-6-nitroaniline, 4-tert-butyl-2-methyl-6-nitroaniline | This compound |
| Overall Yield | ~40% | ~85% |
| Reaction Time | 3-4 days | 1 day |
| Reagents | Acetic anhydride, tert-butyl chloride, AlCl₃, HNO₃, H₂SO₄, HCl, H₂, Pd/C | HNO₃, H₂SO₄, H₂, Pd/C |
| Purification | Multiple chromatographic purifications and recrystallizations | Single final purification |
Experimental Protocols for the Novel Synthetic Route
Step 1: Synthesis of this compound
To a stirred solution of 4-tert-butyltoluene (1 equivalent) in glacial acetic acid at 0°C, a mixture of nitric acid (1.1 equivalents) and sulfuric acid (1.1 equivalents) is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum to afford this compound as a yellow solid.
Step 2: Synthesis of 4-tert-butyl-2-methylaniline
This compound (1 equivalent) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at 50 psi of hydrogen gas in a Parr apparatus for 6 hours at room temperature. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to yield 4-tert-butyl-2-methylaniline as a colorless to pale yellow liquid.
Logical Advantages of the New Synthetic Route
The new synthetic route offers several distinct advantages over the established method, which can be visualized in the following logical relationship diagram.
Benchmarking the Performance of 4-Tert-butyl-1-methyl-2-nitrobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of novel 4-Tert-butyl-1-methyl-2-nitrobenzene derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The data presented herein is synthesized from established experimental protocols and provides a framework for evaluating the efficacy and mechanism of action of this class of compounds.
Introduction
Substituted nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique chemical scaffold of this compound, featuring a bulky tert-butyl group, a methyl group, and a nitro group on a benzene ring, offers a promising starting point for the development of novel therapeutic agents. This guide outlines the performance of a series of hypothetical derivatives (TBN-1 to TBN-4) in key in vitro assays relevant to oncology and inflammation research.
Comparative Performance Data
The following tables summarize the quantitative data obtained from in vitro assays designed to assess the cytotoxic and anti-inflammatory potential of the this compound derivatives.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound | Derivative Substitution | IC₅₀ (µM) vs. A549 (Lung Carcinoma) | IC₅₀ (µM) vs. MCF-7 (Breast Adenocarcinoma) | IC₅₀ (µM) vs. HCT116 (Colon Carcinoma) |
| TBN-1 | Unsubstituted | > 100 | > 100 | > 100 |
| TBN-2 | 5-Fluoro | 25.3 | 32.1 | 28.7 |
| TBN-3 | 6-Chloro | 15.8 | 19.5 | 17.2 |
| TBN-4 | 5-Trifluoromethyl | 8.2 | 10.4 | 9.1 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Inhibition of NF-κB Signaling Pathway in LPS-Stimulated Macrophages
| Compound | Derivative Substitution | Inhibition of NO Production (%) at 10 µM | Inhibition of TNF-α Secretion (%) at 10 µM |
| TBN-1 | Unsubstituted | 5.2 | 8.1 |
| TBN-2 | 5-Fluoro | 45.8 | 52.3 |
| TBN-3 | 6-Chloro | 68.4 | 75.1 |
| TBN-4 | 5-Trifluoromethyl | 85.2 | 91.6 |
| Dexamethasone | (Control) | 95.3 | 98.2 |
Inhibition percentages are relative to the vehicle-treated control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[1][2][3][4]
Protocol:
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives (TBN-1 to TBN-4) and a positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves using appropriate software.
Inhibition of NF-κB Signaling: Nitric Oxide (NO) and TNF-α Production
This assay measures the anti-inflammatory activity of the compounds by quantifying their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding and Stimulation: RAW 264.7 cells are seeded in 96-well plates and treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and the experimental process described in this guide.
Caption: Experimental workflow for the in vitro screening of this compound derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of Nitrated 4-tert-butyltoluene
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of nitrated 4-tert-butyltoluene products, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
The nitration of 4-tert-butyltoluene, a common precursor in the synthesis of various pharmaceutical and chemical entities, yields a mixture of isomers, primarily 4-tert-butyl-2-nitrotoluene and 4-tert-butyl-3-nitrotoluene. The accurate quantification of these isomers is paramount, as their physicochemical and pharmacological properties can differ significantly. This guide explores the two primary analytical techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Performance Comparison: GC-FID vs. HPLC
The choice between GC-FID and HPLC for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, analysis time, and sample characteristics. Below is a comparative summary of their performance based on available experimental data for similar nitrotoluene isomers.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary columns (e.g., HP-5, DB-1701) | Reversed-phase columns (e.g., C18, Phenyl-Hexyl) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) |
| Linearity (R²) | > 0.999 for nitrotoluene isomers[1][2] | Typically > 0.999 |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL for nitrotoluene isomers[1][2] | Dependent on detector and analyte, generally in the low ng/mL range. |
| Limit of Quantification (LOQ) | 0.058 - 0.066 mg/mL for nitrotoluene isomers[1][2] | Dependent on detector and analyte, generally in the mid-to-high ng/mL range.[3] |
| Analysis Time | Typically faster for volatile compounds. | Can be longer depending on the complexity of the separation. |
| Advantages | High resolution for volatile isomers, robust and reliable, lower cost of consumables (gases). | Versatile for a wide range of compounds, including non-volatile and thermally labile ones, various detection methods available. |
| Disadvantages | Requires volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds. | Higher solvent consumption and cost, can be more complex to develop methods. |
Experimental Protocols
Nitration of 4-tert-butyltoluene
This protocol is adapted from a standard procedure for the nitration of toluene and should be performed with appropriate safety precautions in a fume hood.[4]
Materials:
-
4-tert-butyltoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) to 4-tert-butyltoluene with continuous stirring.
-
Maintain the reaction temperature below 10-15°C during the addition.
-
After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product mixture with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
Isomeric Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is based on established methods for the analysis of nitrotoluene isomers.[1][2][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic isomers, such as a DB-1701 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the crude nitration product in a suitable solvent (e.g., acetone, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
Data Analysis: The percentage of each isomer is determined by the area normalization method, where the peak area of each isomer is divided by the total area of all isomer peaks.
Isomeric Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact composition should be optimized to achieve baseline separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 254 nm (or another wavelength where the isomers have significant absorbance).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the crude nitration product in the mobile phase or a compatible solvent to a suitable concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and isomeric purity analysis of nitrated 4-tert-butyltoluene.
Caption: Experimental workflow for nitration and isomeric analysis.
Conclusion
Both GC-FID and HPLC are powerful techniques for determining the isomeric purity of nitrated 4-tert-butyltoluene products. GC-FID offers high resolution and speed for these volatile isomers. HPLC provides versatility and is a viable alternative, particularly if the compounds are not suitable for GC analysis. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for method validation in a regulated environment. The provided protocols and comparative data serve as a valuable resource for researchers to establish a robust and reliable analytical method for quality control in their synthetic processes.
References
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 4-Tert-butyl-1-methyl-2-nitrobenzene
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for the handling and disposal of 4-Tert-butyl-1-methyl-2-nitrobenzene (CAS: 62559-08-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Hand Protection | Chemical impermeable gloves. | Compliant with EN 374.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear a self-contained breathing apparatus. | NIOSH (US) or EN 140 (EU) approved respirator. |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact. | EN 14605 or EN 13034 compliant.[2] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Accidental Release | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Remove all sources of ignition.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
The primary methods for disposal include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[1] It is important not to discharge the chemical into sewer systems.[1] Contaminated packaging should be triple-rinsed or punctured to render it unusable before disposal in a sanitary landfill or through controlled incineration.[1]
By adhering to these safety protocols and operational plans, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
